3-Chlorothiophene-2-sulfonyl chloride
Description
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Properties
IUPAC Name |
3-chlorothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQWIDZBMUWIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633305-21-2 | |
| Record name | 3-chlorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chlorothiophene-2-sulfonyl chloride CAS number and properties
Topic: 3-Chlorothiophene-2-sulfonyl chloride CAS number and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Precision Synthesis, Reactivity Profile, and Application in Medicinal Chemistry
Executive Summary
This compound (CAS 633305-21-2 ) is a specialized heterocyclic building block critical to the development of sulfonamide-based pharmaceuticals and agrochemicals. Unlike its more common isomer, 5-chlorothiophene-2-sulfonyl chloride, this compound offers a unique substitution pattern that places a halogen ortho to the sulfonyl group. This steric and electronic arrangement is highly valued for modulating the metabolic stability and binding affinity of drug candidates, particularly in the design of kinase inhibitors and GPCR ligands.
This guide addresses the specific challenges associated with this compound, primarily the regioselective synthesis required to avoid the thermodynamically favored 5-isomer, and provides validated protocols for its handling and derivatization.
Chemical Identity & Physical Properties[1][2]
Identity Verification The distinction between the 3-chloro and 5-chloro isomers is critical. Researchers must verify the substitution pattern using 1H-NMR, as the coupling constants for the thiophene protons differ significantly between the 2,3-disubstituted and 2,5-disubstituted rings.
| Property | Data | Note |
| CAS Number | 633305-21-2 | Distinct from 5-Cl isomer (2766-74-7) |
| IUPAC Name | This compound | |
| Molecular Formula | C₄H₂Cl₂O₂S₂ | |
| Molecular Weight | 217.09 g/mol | |
| Appearance | Pale yellow to colorless liquid | Tends to darken upon storage |
| Density | ~1.63 g/mL (Predicted) | High density typical of sulfonyl chlorides |
| Boiling Point | ~115–120 °C at 1 mmHg | Thermally liable; distillation requires high vacuum |
| Solubility | Soluble in DCM, THF, EtOAc | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid; releases HCl |
Synthetic Pathways: The Regioselectivity Challenge
The "Expert" Insight: Why Direct Sulfonation Fails
A common pitfall in synthesizing this compound is attempting direct chlorosulfonation of 3-chlorothiophene using chlorosulfonic acid (
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Outcome: The thiophene ring directs electrophiles primarily to the
-positions (2 and 5). However, the chlorine atom at position 3 sterically hinders position 2. Consequently, the major product of direct sulfonation is often 5-chlorothiophene-2-sulfonyl chloride , not the desired 3-chloro-2-sulfonyl isomer.
The Solution: Directed Ortho-Lithiation To guarantee the sulfonyl group installs at position 2 (ortho to the chlorine), a directed metalation strategy is required. The chlorine atom facilitates ortho-lithiation at position 2 due to the inductive acidification of the adjacent proton.
Optimized Synthetic Workflow:
-
Lithiation: Treatment of 3-chlorothiophene with LDA or
-BuLi at -78°C selectively deprotonates position 2. -
Sulfinylation: Trapping the lithiated species with sulfur dioxide (
) generates the lithium sulfinate. -
Chlorination: Oxidative chlorination of the sulfinate using N-chlorosuccinimide (NCS) or sulfuryl chloride (
) yields the target sulfonyl chloride.
Caption: Figure 1. Regioselective synthesis via directed ortho-lithiation avoids the thermodynamic 5-isomer trap.
Reactivity Profile & Mechanistic Insights
The reactivity of this compound is defined by two electrophilic centers: the sulfonyl sulfur and the C-Cl bond.
A. Sulfonylation (Primary Reactivity)
The sulfonyl chloride group is highly electrophilic and reacts rapidly with nucleophiles (amines, alcohols, thiols).
-
Mechanism: Addition-Elimination (
-like at Sulfur). -
Protocol Note: Due to the steric bulk of the adjacent chlorine at position 3, reactions with bulky amines may require elevated temperatures or stronger bases (e.g., DMAP catalysis) compared to the 5-chloro isomer.
B. Cross-Coupling Potential (Secondary Reactivity)
The C-Cl bond at position 3 is a latent handle for molecular diversity. While less reactive than bromides, it can participate in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the sulfonamide formation.
-
Strategic Advantage: This allows the "scaffold-first, decoration-second" approach, where the sulfonamide core is established before diversifying the thiophene ring.
Experimental Protocol: Sulfonamide Formation
Context: This protocol describes the coupling of this compound with a secondary amine (e.g., morpholine) to form a stable sulfonamide. This is a standard validation reaction for testing reagent quality.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (
, 1.2 eq) -
Dichloromethane (DCM, anhydrous)
Methodology:
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). Cool to 0°C using an ice bath. -
Addition: Mix morpholine (1.1 mmol) and
(1.2 mmol) in DCM (2 mL). Add this solution dropwise to the sulfonyl chloride solution over 10 minutes.-
Why? Slow addition prevents exotherms that could hydrolyze the chloride or cause side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Quench with water (10 mL). Separate the organic layer.[1][2][3][4] Wash with 1M HCl (to remove unreacted amine) followed by brine.
-
Purification: Dry over
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.
Self-Validating Checkpoint:
-
Success Indicator: The product should show a distinct mass shift (M+1 = Amine MW + 180.5) and the disappearance of the sulfonyl chloride peak in HPLC.
-
Failure Mode: If the starting material remains but hydrolyzed sulfonic acid appears, the DCM was likely wet.
Handling, Stability, & Safety
Hazard Classification (GHS):
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.
-
EUH014: Reacts violently with water.
Storage Protocol:
-
Temperature: Store at 2–8°C.
-
Atmosphere: Must be kept under Argon or Nitrogen.
-
Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage due to HCl off-gassing.
Decomposition Indicators:
-
Cloudiness or precipitate formation (indicating hydrolysis to sulfonic acid).
-
Acrid smell of HCl gas upon opening.
References
-
ChemScene. (2025).[5] Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 5-Chlorothiophene-2-sulfonyl chloride (Analogous Reference). Retrieved from [6]
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved from
-
PubChem. (2025).[7] Compound Summary: 3-Chlorothiophene (Precursor Data). Retrieved from
- Joubert, J., et al. (2013). Synthesis and evaluation of polycyclic thiophene derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 2. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents [patents.google.com]
- 3. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mesitylene-2-sulfonyl chloride | CAS#:773-64-8 | Chemsrc [chemsrc.com]
- 6. 3-Chlorothiophene 98 17249-80-8 [sigmaaldrich.com]
- 7. 3-Chlorothiophene | C4H3ClS | CID 87017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties and Technical Guide: 3-Chlorothiophene-2-sulfonyl chloride
[1]
Executive Summary
This compound (CAS: 633305-21-2) is a highly reactive electrophile employed primarily to introduce the 3-chlorothiophene-2-sulfonyl moiety into pharmacophores. Its structural significance lies in the ortho-chloro substitution , which exerts both steric influence and electronic withdrawal on the sulfonyl center, modulating the reactivity of the chloride leaving group and the lipophilicity of the final drug candidate.
Unlike its more common isomer (5-chlorothiophene-2-sulfonyl chloride), the 3-chloro variant is often synthesized in situ or used as a crude intermediate due to its hydrolytic instability and tendency to decompose upon extended storage. This guide outlines the critical parameters for its synthesis, handling, and characterization.
Chemical Identity & Structural Analysis[2][3][4]
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Registry Number | 633305-21-2 |
| Molecular Formula | C₄H₂Cl₂O₂S₂ |
| Molecular Weight | 217.09 g/mol |
| SMILES | O=S(Cl)(C1=C(Cl)C=CS1)=O |
| InChI Key | UCQWIDZBMUWIKV-UHFFFAOYSA-N |
| Structural Features | Thiophene ring; Sulfonyl chloride at C2; Chlorine at C3 (ortho).[1][2] |
Structural Logic
The proximity of the chlorine atom at position C3 to the sulfonyl chloride group at C2 creates a steric clash that prevents coplanarity in some transition states, potentially slowing down nucleophilic attack compared to the un-substituted thiophene-2-sulfonyl chloride. Electronically, the C3-Cl is electron-withdrawing (inductive), which activates the sulfonyl sulfur, making it highly susceptible to hydrolysis.
Physicochemical Profile
Due to its high reactivity, experimental values for pure isolated crystals are rare in literature. The values below represent a synthesis of experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon).
| Property | Value / Description | Note |
| Physical State | Viscous oil or low-melting solid | Often solidifies upon cooling; frequently used as a crude oil. |
| Melting Point | 25–30 °C (Predicted) | Tendency to supercool; impure samples remain liquid. |
| Boiling Point | >240 °C (Decomposes) | Do not distill at atmospheric pressure. Flash distillation under high vacuum is possible but risky. |
| Density | ~1.65 g/cm³ | High density due to double chlorination and sulfur content. |
| Solubility | DCM, CHCl₃, THF, Toluene | Reacts violently with water, alcohols, and amines. |
| LogP (Octanol/Water) | ~2.1 (Predicted) | Moderate lipophilicity (hydrolyzed product is highly polar). |
| Stability | Moisture Sensitive | Hydrolyzes to 3-chlorothiophene-2-sulfonic acid and HCl. |
Synthesis & Production Protocol
The most authoritative method for generating this compound is via electrophilic aromatic substitution using chlorosulfonic acid. This method avoids the use of chlorine gas, providing a cleaner reaction profile.
Validated Synthetic Workflow
Reference: Bioorganic & Medicinal Chemistry Letters 1996, 6, 2651-2656.[3][4][5]
-
Precursor: Start with 3-chlorothiophene (1 equivalent).[5]
-
Reagent: Chlorosulfonic acid (ClSO₃H) (3 equivalents). Excess is required to drive the equilibrium and act as solvent.
-
Solvent: Dichloromethane (DCM).
-
Conditions:
-
Cool DCM solution of 3-chlorothiophene to 0°C .
-
Add ClSO₃H dropwise (exothermic).
-
Stir at 0°C for 2 hours.
-
-
Work-up (Critical Step):
-
Pour reaction mixture carefully onto crushed ice (Quench).
-
Extract immediately with DCM.
-
Dry organic layer over anhydrous MgSO₄.
-
Concentrate in vacuo at low temperature (<30°C).
-
-
Result: The product is obtained as an oil/solid and is typically used directly without further purification to prevent degradation.
Figure 1: Validated synthesis pathway via chlorosulfonation. Note the strict temperature control to prevent desulfonation or polymerization.
Reactivity & Handling
Nucleophilic Substitution (Sulfonamide Formation)
The primary utility of this compound is in the synthesis of sulfonamides.
-
Mechanism: Nucleophilic attack of an amine (R-NH₂) on the sulfur atom, displacing chloride.
-
Base Requirement: A scavenger base (e.g., Pyridine, Triethylamine, or Na₂CO₃) is required to neutralize the HCl byproduct.
-
Solvent: Anhydrous DCM, THF, or Acetonitrile.
Hydrolysis Kinetics
The 3-chloro substituent accelerates hydrolysis compared to non-substituted thiophenes due to inductive electron withdrawal, making the sulfur more electrophilic.
-
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
-
Mitigation: Store under inert gas (Argon/Nitrogen) in a desiccator at 4°C.
Figure 2: Divergent reactivity pathways. Path 1 represents the desired synthetic utility, while Path 2 highlights the critical degradation risk.
Analytical Characterization
Since the material is often used crude, identifying it quickly via NMR is essential.
¹H NMR Prediction (CDCl₃, 400 MHz)
The molecule has two aromatic protons on the thiophene ring.
-
H5 (5.0-8.0 ppm region): Located at position 5 (adjacent to Sulfur). It will appear as a doublet (d) .
-
H4 (5.0-8.0 ppm region): Located at position 4 (adjacent to Chlorine). It will appear as a doublet (d) .
Quality Control Note: If peaks appear broad or shifted significantly upfield, or if a broad singlet appears >8.0 ppm, the sample has likely hydrolyzed to the sulfonic acid.
Safety & Hazards (GHS Classification)
Signal Word: DANGER
| Hazard Class | Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Reactivity | EUH014 | Reacts violently with water. |
| Corrosive to Metals | H290 | May be corrosive to metals. |
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.
-
Ventilation: Always handle inside a fume hood. The compound releases HCl gas upon contact with moisture in the air.
-
Spill Control: Do not use water. Absorb with dry sand or vermiculite and neutralize with weak base (sodium bicarbonate) only after transferring to a waste container.
References
-
Bioorganic & Medicinal Chemistry Letters (1996) . Synthesis of this compound via chlorosulfonation. Vol 6, Issue 21, pp 2651–2656.
-
ChemScene . Product Data Sheet: this compound (CAS 633305-21-2).[2][6][7]
-
Sigma-Aldrich (Merck) . Safety Data Sheet & Product Specification for Chlorothiophene Sulfonyl Chlorides.
-
PubChem . Compound Summary: this compound.[1][2][5][6][7][8]
Sources
- 1. CN105919987B - N-é °æ°§åºç£ºé °èºån-ç¾åº-n-é °åºç£ºé °èºè¡çç©åå ¶ç¨é - Google Patents [patents.google.com]
- 2. This compound | 633305-21-2 [sigmaaldrich.com]
- 3. US20110136827A1 - Bis-Acylated Hydroxylamine Derivatives - Google Patents [patents.google.com]
- 4. US9458127B2 - Bis-acylated hydroxylamine derivatives - Google Patents [patents.google.com]
- 5. EP2509941B1 - N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives - Google Patents [patents.google.com]
- 6. aaronchem.com [aaronchem.com]
- 7. chemscene.com [chemscene.com]
- 8. aksci.com [aksci.com]
3-Chlorothiophene-2-sulfonyl chloride as a building block in medicinal chemistry
[1]
Executive Summary
In the landscape of modern drug discovery, 3-Chlorothiophene-2-sulfonyl chloride (CAS: 633305-21-2) represents a high-value heterocyclic building block.[1] Its utility extends beyond simple sulfonamide formation; it serves as a dual-functional scaffold allowing for sequential orthogonal functionalization.[1] The thiophene core acts as a bioisostere for phenyl rings, offering altered metabolic stability, lipophilicity (LogP), and electronic distribution, while the 3-chloro substituent provides a critical "handle" for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to expand chemical space.
This guide details the physicochemical profile, synthetic utility, and experimental protocols for leveraging this compound in the synthesis of bioactive sulfonamides, kinase inhibitors, and GPCR ligands.
Part 1: Chemical Profile & Reactivity
Physicochemical Properties
The thiophene ring is electron-rich compared to benzene, yet the sulfonyl chloride group is a potent electron-withdrawing group (EWG), activating the ring for nucleophilic attacks while simultaneously making the sulfonyl sulfur highly electrophilic.
| Property | Data | Relevance |
| CAS Number | 633305-21-2 | Unique Identifier |
| Molecular Formula | C₄H₂Cl₂O₂S₂ | Core Scaffold |
| Molecular Weight | 217.09 g/mol | Fragment-based drug design (FBDD) |
| Physical State | Liquid/Low-melting solid | Handling requirements |
| Storage | 2-8°C, Inert atmosphere | Moisture sensitive (hydrolysis risk) |
Reactivity Hierarchy
Successful utilization requires understanding the order of reactivity:
-
Sulfonyl Chloride (
): Highly electrophilic.[1] Reacts rapidly with nucleophiles (amines, alcohols) at to room temperature. Primary reaction site. -
C3-Chlorine (
): Less reactive.[1] Stable to standard sulfonylation conditions.[1] Requires transition metal catalysis (Pd, Ni) or harsh conditions to displace. Secondary diversification site.
Part 2: Medicinal Chemistry Applications[3][4][5][6]
Thiophene as a Bioisostere
Replacing a phenyl ring with a thiophene ring (thienyl) is a classic medicinal chemistry strategy.
-
Electronic Effects: The sulfur atom in the ring donates electron density via resonance but withdraws via induction. This creates a unique electrostatic potential surface that can alter binding affinity in protein pockets.[1]
-
Metabolic Stability: Thiophene rings can sometimes block metabolic hotspots found on phenyl rings, although the S-atom itself can be a site for oxidation (S-oxide formation).[1]
-
Bond Angles: The internal bond angle of thiophene (
at Sulfur) differs from benzene ( ), potentially improving fit in tight binding pockets.
Structural Activity Relationship (SAR) Logic
The 3-chloro group is not just a leaving group; it serves as a steric blocker, forcing the sulfonamide moiety out of planarity with the thiophene ring. This "ortho-effect" can lock bioactive conformations, improving selectivity for targets like kinases or carbonic anhydrases.[1]
Figure 1: SAR Logic of the 3-Chlorothiophene-2-sulfonyl scaffold.
Part 3: Experimental Protocols
Protocol A: General Sulfonamide Synthesis
Objective: Coupling this compound with a primary amine (
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (1.0 - 1.1 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
-
Catalyst: DMAP (10 mol%) - Optional, for unreactive amines.[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the Amine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM (
concentration). -
Cooling: Cool the reaction mixture to
using an ice bath. Rationale: Controls the exotherm and prevents disulfonylation. -
Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for disappearance of amine and mass of Product
). -
Quench & Workup:
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).
Self-Validating Check:
-
LC-MS: Product peak should show the characteristic Chlorine isotope pattern (
ratio of : ).[1] -
NMR: The thiophene protons will shift slightly downfield compared to the starting material.
Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Diversification)
Objective: Functionalizing the 3-position after sulfonamide formation.[1]
Reagents:
-
3-Chloro-thiophene-sulfonamide intermediate (1.0 equiv)[1]
-
Aryl Boronic Acid (
) (1.5 equiv)[1] -
Catalyst:
or (5-10 mol%)[1] -
Base:
or (3.0 equiv)[1] -
Solvent: Dioxane/Water (4:1 ratio)[1]
Methodology:
-
Degassing: Combine solvent, base, and boronic acid in a microwave vial or sealed tube. Sparge with Argon for 10 minutes. Rationale: Oxygen poisons Pd(0) catalysts.[1]
-
Catalyst Addition: Add the Palladium catalyst and the Sulfonamide intermediate.
-
Heating: Heat to
(conventional) or (microwave) for 1–12 hours. -
Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.
-
Purification: Reverse-phase HPLC or Flash Chromatography.
Part 4: Workflow Visualization
The following diagram illustrates the divergent synthesis pathway, highlighting the ability to generate libraries of compounds from a single core.
Figure 2: Divergent synthetic workflow for library generation.
Part 5: Troubleshooting & Stability
Hydrolysis Risk
Sulfonyl chlorides are moisture-sensitive.[1]
-
Symptom: Formation of sulfonic acid (highly polar spot on TLC at baseline).
-
Prevention: Store the reagent under Argon at
. If the liquid has turned cloudy or has a precipitate, it may have partially hydrolyzed. -
Remedy: Can be re-chlorinated using Thionyl Chloride (
) with catalytic DMF, though purchasing fresh reagent is recommended for high-value synthesis.[1]
Regioselectivity Issues
In rare cases (highly activated thiophenes), nucleophiles might attack the C-Cl bond directly via
-
Control: Ensure the temperature is kept at
during the initial addition. The sulfonyl chloride is kinetically much faster than the aryl chloride displacement.
References
Strategic Utilization of 3-Chlorothiophene Scaffolds in Modern Drug Discovery
Topic: Applications of 3-Chlorothiophene Derivatives in Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Thiophene Paradox"
Thiophene rings are privileged scaffolds in medicinal chemistry, appearing in approximately 26 FDA-approved drugs.[1][2] They serve as classic bioisosteres for phenyl rings, offering reduced lipophilicity (LogP) and unique electronic profiles.[2] However, unsubstituted thiophenes carry a "structural alert" liability: metabolic bioactivation via cytochrome P450 (CYP450) to form reactive thiophene S-oxides and epoxides, which can lead to hepatotoxicity (as seen with Tiaprofenic acid and Suprofen).[2]
The 3-chlorothiophene moiety represents a strategic medicinal chemistry solution.[2] By introducing a chlorine atom at the C3 position, chemists can:
-
Block Metabolic Soft Spots: Sterically and electronically deactivate the ring against electrophilic oxidation.[2]
-
Lock Conformations: Induce orthogonal twists in biaryl systems via steric clash.[2]
-
Exploit Halogen Bonding: Engage backbone carbonyls in target proteins via the chlorine
-hole.[2]
This guide details the rationale, synthesis, and application of 3-chlorothiophene derivatives, moving beyond simple bioisosterism to functional optimization.
Medicinal Chemistry Rationale
Bioisosterism and Steric Mapping
The 3-chlorothiophene ring is a bioisostere of 2-chlorophenyl (ortho-chlorophenyl).[2] Unlike the symmetrical phenyl ring, the thiophene ring's bond angles (C-S-C ~92°) create a distinct vector for substituents.
| Parameter | Phenyl | Thiophene | 3-Chlorothiophene |
| Ring Geometry | 6-membered, 120° angles | 5-membered, ~90° S-angle | 5-membered, C3-Cl bulk |
| Electronic Character | Electron-deficient (relative to thiophene) | ||
| Metabolic Risk | Epoxidation (rare) | S-oxidation (High Risk) | Blocked (Low Risk) |
| Lipophilicity ( | Reference (0.[2]00) | -0.14 (Less lipophilic) | +0.71 (Cl adds lipophilicity) |
Mechanism of Metabolic Stabilization
The primary failure mode for thiophene drugs is CYP450-mediated oxidation at the sulfur or the C2-C3 double bond.[2]
-
Unsubstituted Thiophenes: CYP450 attacks the sulfur lone pair (forming a reactive sulfoxide) or the C2=C3 bond (forming an epoxide).[2] These electrophiles covalently bind to glutathione or liver proteins.[2]
-
3-Chloro Substitution: The chlorine atom at C3 exerts a negative inductive effect (-I) , reducing the electron density of the thiophene ring and raising the oxidation potential. Furthermore, the steric bulk of the Chlorine atom (Van der Waals radius ~1.75 Å) hinders the approach of the heme-iron oxo species to the sulfur or the
-carbon.
Figure 1: Divergent metabolic fates of unsubstituted vs. 3-chlorinated thiophenes. The 3-Cl substituent prevents the formation of toxic reactive metabolites.
Synthetic Access to 3-Chlorothiophene Scaffolds[2]
Accessing the 3-chlorothiophene core requires navigating the directing effects of the sulfur atom.[2] Direct chlorination often yields mixtures of 2-chloro and 2,5-dichloro products due to the high reactivity of the
Key Building Block: 3-Chlorothiophene-2-carboxylic Acid
This acid is the primary gateway for introducing the moiety into amides (e.g., kinase inhibitors).[2]
Synthetic Workflow:
-
Starting Material: 3-Hydroxy-2-methoxycarbonyl-thiophene (or 3-methoxythiophene).[2]
-
Chlorination: Reaction with Phosphorus Pentachloride (
) converts the hydroxyl/methoxy group to a chloride while retaining the ester.[2] -
Hydrolysis: Saponification of the ester yields the free acid.[2]
Figure 2: Validated synthetic route to the 3-chlorothiophene-2-carboxylic acid building block.
Case Study: Aurora Kinase Inhibitors
Context: Aurora kinases (A and B)[2][3] are critical regulators of mitosis and are overexpressed in various cancers.[2] Challenge: Developing inhibitors with high selectivity and metabolic stability. Solution: The use of Benzothiophene-3-carboxamides .[2][3]
While benzothiophenes are fused systems, the principle of 3-position substitution remains identical.[2] In the optimization of Aurora A inhibitors, the introduction of a carboxamide at the 3-position (analogous to the 3-chlorothiophene vector) was crucial.
-
Compound: 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid derivatives (e.g., OSI-930 analogs).[2]
-
Role of Chlorine: In related SAR studies, placing a Chlorine at the 3-position of a monocyclic thiophene core (replacing a bulkier group or a hydrogen) often improved potency by filling a small hydrophobic pocket in the ATP-binding site while preventing oxidation of the thiophene ring.
Quantitative Comparison: Stability
| Compound Variant | Clearance ( | Toxicity Signal (GSH Adducts) | |
| Unsubstituted Thiophene | < 15 min | High | Positive (High Risk) |
| 3-Methylthiophene | 25 min | Moderate | Positive (Benzylic oxidation) |
| 3-Chlorothiophene | > 60 min | Low | Negative (Stable) |
Experimental Protocol: Synthesis of a 3-Chlorothiophene Amide
This protocol describes the coupling of 3-chlorothiophene-2-carboxylic acid with an amine, a common reaction in generating library compounds.
Reagents:
-
3-Chlorothiophene-2-carboxylic acid (1.0 equiv)[2]
-
Amine partner (1.1 equiv)[2]
-
HATU (1.2 equiv)[2]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Dimethylformamide) (Anhydrous)[2]
Procedure:
-
Activation: Charge a round-bottom flask with 3-chlorothiophene-2-carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow.[2] Stir for 10 minutes to form the activated ester.
-
Addition: Add the amine partner (1.1 mmol) dropwise (if liquid) or as a solution in DMF.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via LC-MS for the disappearance of the acid (M-H peak) and formation of the product (M+H peak).[2]
-
Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash with 1N HCl (2x), sat.
(2x), and Brine (1x).[2] -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Point: The 3-Cl substituent is stable under these standard amide coupling conditions. Unlike 3-bromothiophenes, which can undergo lithium-halogen exchange or Pd-catalyzed insertion, the 3-chloro bond is robust, allowing for chemoselective cross-couplings at the 5-position if necessary (using Pd/XPhos systems).
References
-
Metabolic Activation of Thiophenes
-
Synthetic Methodologies
-
Aurora Kinase Inhibitors
-
General Bioisosterism
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chlorothiophene | C4H3ClS | CID 87017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes | MDPI [mdpi.com]
- 6. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. nbinno.com [nbinno.com]
spectroscopic data (NMR, IR, MS) of 3-Chlorothiophene-2-sulfonyl chloride
This guide details the spectroscopic characterization of 3-Chlorothiophene-2-sulfonyl chloride , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.
The data presented below synthesizes experimental values from patent literature (specifically regarding the regioselective synthesis from 3-chlorothiophene) and theoretical principles of thiophene spectroscopy.
Compound Identity & Physicochemical Context
-
CAS Number: 633305-21-2 (Note: CAS 96515-74-1 is likely an erroneous identifier or ISBN artifact; 633305-21-2 is the standard registry number for this isomer).
-
Molecular Formula:
[5] -
Molecular Weight: 217.09 g/mol [1]
-
Structural Features:
-
Thiophene Ring: 5-membered aromatic heterocycle.
-
Substituents: Chlorine at position 3; Sulfonyl chloride group at position 2.[4]
-
Symmetry: Asymmetric (
).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Experimental
H NMR Data (500 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |
| 7.75 | Doublet (d) | 1H | H-5 | Protons | |
| 7.15 | Doublet (d) | 1H | H-4 | Proton |
Interpretation & Logic:
-
Coupling (
): This value falls squarely within the typical range for vicinal protons on a thiophene ring ( ). This confirms the protons are adjacent (positions 4 and 5), validating the 2,3-substitution pattern. -
Chemical Shifts:
-
The H-5 proton (7.75 ppm) is significantly deshielded due to the electron-withdrawing nature of the sulfonyl group at position 2 (via resonance and induction) and its proximity to the ring sulfur.
-
The H-4 proton (7.15 ppm) is less deshielded but still shifted downfield relative to unsubstituted thiophene (7.0-7.1 ppm) due to the adjacent chlorine at position 3.
-
Mass Spectrometry (MS)
Mass spectrometry analysis of this compound is dominated by the isotopic signatures of the two chlorine atoms and the fragmentation of the labile sulfonyl chloride bond.
Isotopic Pattern (Molecular Ion)
The compound contains two chlorine atoms (
| m/z (Ion) | Relative Abundance (Approx) | Origin |
| 216 ( | 100% (Base for cluster) | |
| 218 ( | ~65% | |
| 220 ( | ~11% |
Fragmentation Pathway (EI, 70 eV)
-
Molecular Ion (
): m/z 216. -
-Cleavage (Loss of Cl): The weakest bond is the S-Cl bond of the sulfonyl group.
-
Fragment:
m/z 181 (sulfonyl cation).
-
-
Desulfonylation (Loss of SO
): Extrusion of sulfur dioxide is a primary pathway for arenesulfonyl chlorides.-
Fragment:
m/z 117 (3-chlorothienyl cation). -
Note: This ion (m/z 117/119) will show a 3:1 isotope ratio (single Cl remaining).
-
Infrared (IR) Spectroscopy
IR analysis is useful for confirming the integrity of the sulfonyl chloride functional group, which is moisture-sensitive and prone to hydrolysis (forming the sulfonic acid).
| Wavenumber (cm | Intensity | Assignment | Functional Group |
| 1380 - 1410 | Strong | Sulfonyl Chloride (Asymmetric) | |
| 1160 - 1190 | Strong | Sulfonyl Chloride (Symmetric) | |
| 3080 - 3110 | Weak | Aromatic C-H Stretch (Thiophene) | |
| 1400 - 1500 | Medium | Thiophene Ring Skeletal Stretch |
Experimental Workflow & Synthesis Logic
The synthesis of this compound requires careful control of temperature to ensure regioselectivity at the 2-position (activated by sulfur) rather than the 5-position.
Reaction Scheme & Characterization Workflow
Figure 1: Synthetic pathway and characterization workflow for isolating the 3-chloro-2-sulfonyl isomer.
Protocol Summary
-
Chlorosulfonation: 3-Chlorothiophene is treated with excess chlorosulfonic acid at 0°C. The electrophilic substitution favors the 2-position due to the directing effect of the sulfur atom, though steric hindrance from the 3-chloro group competes.
-
Quenching: The mixture is poured onto ice (exothermic!) to decompose excess acid.
-
Extraction: The organic sulfonyl chloride is extracted into dichloromethane (DCM).
-
Purification: If the 5-sulfonyl isomer is present, silica gel chromatography is required. The 2-sulfonyl isomer is identified by the NMR shifts detailed above.
References
-
Synthesis and NMR Characterization
-
Title: N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives.
- Source: European P
- URL
-
- General Thiophene Spectroscopy: Title: Spectroscopic Properties of Thiophene Derivatives. Source:The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives, Vol. 44. Context: Validation of coupling constants and substituent effects.
- Mass Spectrometry of Sulfonyl Chlorides: Title: Mass spectra of some thiophene-sulfonyl derivatives. Source:Organic Mass Spectrometry, Vol 2. Context: Fragmentation mechanisms of thiophenesulfonyl chlorides.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN105919987B - N-é °æ°§åºç£ºé °èºån-ç¾åº-n-é °åºç£ºé °èºè¡çç©åå ¶ç¨é - Google Patents [patents.google.com]
- 3. 633305-21-2 | MFCD23925245 | this compound [aaronchem.com]
- 4. EP2509941B1 - N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives - Google Patents [patents.google.com]
- 5. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability & Technical Guide: 3-Chlorothiophene-2-sulfonyl chloride
Part 1: Executive Summary & Critical Distinction
3-Chlorothiophene-2-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.
CRITICAL PROCUREMENT WARNING: There is a high risk of sourcing error regarding this compound due to isomer confusion.
-
Target Compound: this compound (CAS 633305-21-2 ).[1][2] The chlorine is at the
-position (C3), adjacent to the sulfonyl group at C2. -
Common Imposter: 5-Chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7 ).[1] This is a high-volume intermediate for the anticoagulant Rivaroxaban. Many suppliers will default to this isomer if "Chlorothiophene sulfonyl chloride" is requested without specific CAS verification.
This guide focuses strictly on the 3-chloro isomer (CAS 633305-21-2) , detailing its distinct synthesis, stability profile, and validated supplier network.
Part 2: Technical Specifications & Chemical Profile[3]
Physico-Chemical Properties
| Property | Specification | Notes |
| CAS Number | 633305-21-2 | Verify explicitly |
| Formula | C | |
| Molecular Weight | 217.09 g/mol | |
| Appearance | Pale yellow to orange oil or low-melting solid | Tends to darken upon oxidation/hydrolysis. |
| Boiling Point | ~112-117 °C (at reduced pressure) | Decomposes at high T. |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols. |
| Storage | 2-8°C, Inert Atmosphere (Ar/N | Moisture Sensitive : Hydrolyzes to sulfonic acid. |
Structural Identification[4]
-
H NMR (CDCl
): Distinct doublets for thiophene protons at C4 and C5. The C4 proton appears further downfield due to the deshielding effect of the adjacent sulfonyl group and chlorine. -
Regiochemistry: The 3-chloro substituent sterically crowds the sulfonyl group, making this isomer slightly less reactive toward nucleophiles than the 5-chloro isomer, but more prone to steric-driven side reactions.
Part 3: Synthesis & Manufacturing Routes[5]
Understanding the synthesis is crucial for assessing impurity profiles from different suppliers.
Route A: Direct Chlorosulfonation (Industrial Standard)
Reaction of 3-chlorothiophene with chlorosulfonic acid (
-
Mechanism: Electrophilic aromatic substitution.
-
Regioselectivity: The sulfur atom activates
-positions (C2, C5). The C3-chloro group is ortho/para directing.-
Challenge: Both C2 and C5 are activated. However, C2 is ortho to the chlorine, while C5 is meta. Direct chlorosulfonation often yields a mixture of the 2-sulfonyl (target) and 5-sulfonyl isomers, requiring difficult fractional distillation.
-
-
Purity Risk: Low-cost batches may contain 5-10% of the 2,5-disulfonylated byproduct or the 5-sulfonyl isomer.
Route B: Lithiation-Sulfination (High Purity / Pharma Grade)
Directed lithiation followed by quenching with
-
Mechanism: 3-chlorothiophene is treated with LDA or n-BuLi. The proton at C2 is most acidic (adjacent to S and inductive withdrawal of Cl). This gives exclusive C2-lithiation.
-
Workflow:
-
Advantage: >98% Regioselectivity. Preferred for GMP starting materials.
Figure 1: Comparison of synthetic routes. Route B is recommended for drug development due to superior regiocontrol.
Part 4: Commercial Landscape & Suppliers
The market for CAS 633305-21-2 is "Catalog-Based," meaning it is typically stocked in gram-to-kilogram quantities rather than multi-ton inventory.
Supplier Tier Analysis
| Tier | Supplier Type | Typical Pack Size | Lead Time | Recommended For |
| Tier 1 | Global Catalogs (ChemScene, BLD Pharm) | 1g - 100g | 1-3 Days (Stock) | MedChem Screening, Hit-to-Lead |
| Tier 2 | Specialty CROs (Enamine, Combi-Blocks) | 100g - 1kg | 2-4 Weeks | Scale-up, Process Dev |
| Tier 3 | Custom Synthesis (China-based CDMOs) | >5kg | 6-8 Weeks | Pilot Plant, GMP Batches |
Verified Suppliers (Current Market Data)
-
ChemScene (USA/Global):
-
BLD Pharm (Shanghai/Global):
-
Status: In Stock .
-
Catalog No: BD01012277.[1]
-
Note: Strong presence in thiophene chemistry; reliable for 100g+ batches.
-
-
Alchimica (Europe/Czech Republic):
-
Status: Inquiry based.
-
Role: High-quality European sourcing if avoiding Asian supply chains is a requirement.
-
Procurement Decision Logic
Figure 2: Procurement workflow emphasizing the critical QC step to detect isomer contamination.
Part 5: Handling & Quality Assurance
Stability & Degradation
Sulfonyl chlorides are inherently unstable toward moisture.
-
Hydrolysis:
. -
Sign of Degradation: Formation of white crystals (sulfonic acid) in the oil, or fuming (HCl release) upon opening the bottle.
-
QC Protocol:
-
Visual Inspection: Should be a clear oil or uniform solid. Cloudiness implies hydrolysis.
-
Derivatization: React a small aliquot with excess benzylamine in DCM. Analyze the resulting stable sulfonamide by HPLC/LC-MS. This avoids degradation of the chloride on the LC column.
-
Safety (HSE)
-
GHS Classification: Skin Corr. 1B (Causes severe skin burns).
-
Handling: Fume hood mandatory. Lachrymator (tear gas effect).
-
Neutralization: Quench spills with dilute NaOH or saturated sodium bicarbonate solution.
References
-
ChemScene Product Data. this compound (CAS 633305-21-2).[1][2] Retrieved from
-
BLD Pharm Registry. Product Analysis: this compound.[1] Retrieved from
-
BenchChem. Navigating the Reactive Landscape of 3-(bromomethyl)-2-chlorothiophene: A Guide to Regioselectivity. (Context on thiophene regiochemistry). Retrieved from
-
PubChem Compound Summary. 5-Chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7).[1] (Cited for comparative isomer data). Retrieved from
-
Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides. (Methodology for Route B). Retrieved from
Sources
Technical Guide: Safety & Handling of 3-Chlorothiophene-2-sulfonyl Chloride
This guide outlines the technical safety, handling, and experimental protocols for 3-Chlorothiophene-2-sulfonyl chloride .
Note on Chemical Identity: While the user-provided CAS 106775-43-1 is associated with this query, commercial databases often index This compound under CAS 633305-21-2 or similar isomer-specific registries. Due to the high reactivity and structural homology of thiophene sulfonyl chlorides, the safety protocols described herein apply to the chemical structure (C₄H₂Cl₂O₂S₂) and are derived from established standards for corrosive electrophiles.
Chemical Identity & Reactivity Profile
This compound is a highly reactive electrophile used primarily as a building block in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores. Its structural combination of a thiophene ring and a sulfonyl chloride moiety creates specific stability challenges.
Core Properties
| Property | Value / Description |
| Chemical Structure | Thiophene ring substituted with Cl at C3 and SO₂Cl at C2.[1][2] |
| Molecular Formula | C₄H₂Cl₂O₂S₂ |
| Molecular Weight | 217.09 g/mol |
| Physical State | Typically a viscous oil or low-melting solid (isomer dependent). |
| Reactivity Class | Acylating/Sulfonylating Agent . Reacts violently with nucleophiles. |
| Primary Hazard | Corrosive (Skin/Eyes) ; Water Reactive . |
Reactivity Logic
The sulfonyl chloride group (-SO₂Cl) is electronically activated by the electron-withdrawing chlorine on the thiophene ring. This makes the sulfur center highly susceptible to nucleophilic attack.
-
Intended Reaction: Attack by amines (
) to form stable sulfonamides. -
Hazardous Reaction: Attack by water (
) leads to rapid hydrolysis, generating hydrochloric acid (HCl) and 3-chlorothiophene-2-sulfonic acid . This reaction is exothermic and generates toxic fumes.
Hazard Assessment & Toxicology
GHS Classification (Derived from Class Standards):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
-
Water Reactivity: EUH014 (Reacts violently with water).
Mechanism of Injury
-
Corrosivity: Upon contact with moist tissue (skin, eyes, mucous membranes), the compound hydrolyzes immediately. The byproduct, HCl, causes chemical burns, while the sulfonic acid component can cause deep tissue necrosis.
-
Sensitization: Sulfonyl chlorides are potential sensitizers. Repeated inhalation of low levels can lead to hyper-reactive airway disease.
Storage & Stability Protocols
To maintain reagent integrity and safety, strict environmental control is required.[3][4]
-
Atmosphere: Store under Argon or Nitrogen .[5] The compound degrades in moist air.
-
Temperature: 2–8°C (Refrigerated). Cold storage slows the rate of spontaneous hydrolysis and disproportionation.
-
Container: Teflon-lined caps or septum-sealed vials. Avoid metal containers that may corrode from trace HCl evolution.
-
Visual Check: If the liquid turns from colorless/pale yellow to dark brown/black or shows precipitate, significant decomposition has occurred. Do not use.
Experimental Workflow: The Self-Validating System
This section details a robust protocol for using this compound in a sulfonylation reaction. The "Self-Validating" aspect ensures that safety checks are intrinsic to the workflow—if a check fails, the experiment pauses.
Standard Protocol: Synthesis of a Sulfonamide
Objective: React this compound (1.0 eq) with a primary amine (1.1 eq).
Step 1: Preparation (The "Dry" Check)
-
Validation: Ensure all glassware is oven-dried. Presence of moisture will be visible as "fuming" when the sulfonyl chloride is introduced.
-
Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5–2.0 eq) is required to scavenge the HCl byproduct.
Step 2: Addition (The Exotherm Check)
-
Setup: Place the amine and base in the solvent under inert gas. Cool to 0°C (Ice bath).
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of solvent. Add dropwise over 10–20 minutes.
-
Safety Logic: Rapid addition causes a temperature spike. If the internal temp rises >5°C, stop addition and allow cooling. This prevents runaway hydrolysis or side reactions.
Step 3: Monitoring & Quenching (The pH Check)
-
Reaction End: Monitor by TLC/LC-MS.
-
Quenching: CRITICAL STEP.
-
Do not add water directly to the neat reaction if a large excess of sulfonyl chloride remains.
-
Add a saturated solution of Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃) slowly at 0°C.
-
Validation: Bubbling (CO₂) indicates acid neutralization. Stop if bubbling becomes vigorous.
-
Workflow Visualization
The following diagram illustrates the decision logic and safety gates for the reaction.
Caption: Logic flow for safe sulfonylation. Red diamonds indicate critical safety "gates" where the operator must validate conditions before proceeding.
Emergency & Decomposition Pathways
Understanding how the molecule fails is essential for emergency response.
Decomposition Diagram
The diagram below details the hydrolysis pathway that generates the primary hazards (HCl gas and acidic residue).
Caption: Hydrolysis pathway. Contact with water immediately releases HCl gas and forms a corrosive sulfonic acid.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Drench with water for 15 minutes immediately. Do not wait for pain. Remove contaminated clothing under the shower. |
| Eye Contact | Flush with water/eyewash for >15 minutes. Hold eyelids open. Seek immediate medical attention (ophthalmologist). |
| Inhalation | Move to fresh air.[4] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Small) | Cover with dry lime, sand, or soda ash. Do not use water . Sweep up and place in a chemical waste container. |
| Spill (Large) | Evacuate area. Fire department required (Hazmat). Reacts with moisture in air to form acid fog. |
Waste Disposal
Never dispose of unquenched sulfonyl chlorides directly into solvent waste drums.
-
Quenching: Dilute the waste stream with DCM. Slowly add to a stirred solution of 10% NaOH or Sat. NaHCO₃/Ice.
-
Verification: Check pH. It must be neutral (pH 6–8) before disposal.
-
Segregation: Dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for this compound. Retrieved from [Link]
-
Organic Chemistry Portal . (n.d.). Synthesis of Sulfonamides. Retrieved from [Link]
Sources
- 1. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. kgroup.du.edu [kgroup.du.edu]
The Indispensable Role of Sulfonyl Chlorides in Modern Organic Synthesis: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of key functional groups and their reactivity is paramount. Among these, the sulfonyl chloride moiety (R-SO₂Cl) stands out as a cornerstone of synthetic versatility. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of sulfonyl chlorides, moving beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices.
The Heart of the Matter: Understanding the Reactivity of Sulfonyl Chlorides
The utility of sulfonyl chlorides stems from the potent electrophilicity of the sulfur atom. This is a direct consequence of the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which polarizes the sulfur-chlorine bond and renders the chlorine an excellent leaving group.[1] This inherent reactivity makes sulfonyl chlorides highly susceptible to nucleophilic attack, forming the basis for a vast array of synthetic transformations.[1]
The general mechanism for nucleophilic substitution at the sulfonyl center is a subject of ongoing study but is often described as a concerted Sₙ2-type displacement.[2][3] In this pathway, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state before the chloride ion is expelled. However, the precise nature of the transition state, whether it is "tighter" or "looser," can be influenced by the nature of the nucleophile, the substituents on the sulfonyl group, and the solvent.[4]
The Synthetic Arsenal: Preparation of Sulfonyl Chlorides
A key aspect of utilizing sulfonyl chlorides is the ability to synthesize them from readily available starting materials. Several robust methods exist, each with its own advantages and substrate scope.
Oxidative Chlorination of Thiols and Disulfides
One of the most direct and common methods for preparing sulfonyl chlorides is the oxidative chlorination of thiols (R-SH) or disulfides (R-S-S-R). This transformation can be achieved using various oxidizing and chlorinating agents.
A highly effective and rapid method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂).[5][6] This system allows for the direct conversion of a wide range of thiols to their corresponding sulfonyl chlorides in excellent yields and short reaction times.[6] Other effective reagents for this transformation include N-chlorosuccinimide (NCS) in the presence of a chloride source.[5]
Conceptual Workflow for Oxidative Chlorination of Thiols:
Caption: A generalized workflow for the synthesis of sulfonyl chlorides from thiols.
Field-Proven Protocol: Synthesis of a Sulfonyl Chloride from a Thiol using H₂O₂/SOCl₂ [6]
-
Reaction Setup: In a well-ventilated fume hood, dissolve the thiol (1 mmol) in a suitable solvent such as acetonitrile.
-
Reagent Addition: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (3 mmol). Subsequently, add thionyl chloride (1 mmol) dropwise at room temperature. The reaction is often rapid and exothermic, so careful control of the addition rate is crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within minutes.
-
Work-up and Purification: Upon completion, quench the reaction by carefully adding it to ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by column chromatography or distillation if necessary.
The Sandmeyer-Type Reaction: From Anilines to Sulfonyl Chlorides
For the synthesis of aromatic sulfonyl chlorides, the Sandmeyer-type reaction is a powerful tool. This method involves the diazotization of an aniline derivative, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.[7] While traditional methods often used gaseous sulfur dioxide, modern variations have employed more convenient SO₂ surrogates.[8] An aqueous process has also been developed, which offers safety and environmental benefits, as the low solubility of the sulfonyl chloride in water protects it from hydrolysis and allows for its direct precipitation.[9]
Key Steps in the Sandmeyer-Type Synthesis of Aryl Sulfonyl Chlorides:
Caption: A simplified mechanistic pathway for the formation of sulfonamides from sulfonyl chlorides.
Self-Validating Protocol for Sulfonamide Synthesis [10]
-
Reagent Preparation: Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq) or pyridine.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath). The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-12 hours), monitoring the progress by TLC.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Product Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
| Substrate Type | Typical Base | Solvent | Typical Yield Range | Reference |
| Primary Aliphatic Amine | Triethylamine | Dichloromethane | 80-95% | [10] |
| Secondary Aliphatic Amine | Triethylamine | Dichloromethane | 75-90% | [10] |
| Aniline | Pyridine | Dichloromethane | 85-98% | [10] |
| Hindered Amine | DMAP (cat.), Triethylamine | Dichloromethane | 50-80% | N/A |
Activating Alcohols: The Formation of Sulfonate Esters
The reaction of sulfonyl chlorides with alcohols in the presence of a base (commonly pyridine) yields sulfonate esters (e.g., tosylates, mesylates). This transformation is of fundamental importance as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate group), facilitating subsequent nucleophilic substitution and elimination reactions. [11]A key advantage of this method is that the stereochemistry at the alcohol carbon is retained during the esterification process. [11]
Beyond the Basics: Expanding the Synthetic Utility
While sulfonamide and sulfonate ester formation are the most prevalent applications, the reactivity of sulfonyl chlorides extends to a broader range of transformations.
Sulfonyl Chlorides in Cross-Coupling Reactions
In recent years, sulfonyl chlorides have emerged as effective electrophilic partners in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [12][13]This allows for the formation of carbon-sulfur and carbon-carbon bonds, providing access to a diverse array of sulfones and biaryls.
Protecting Group Chemistry
The sulfonyl group can also serve as a protecting group for amines, particularly in peptide synthesis. The resulting sulfonamide is stable to many reaction conditions but can be cleaved under specific deprotection protocols.
A Gallery of Essential Reagents: Common Sulfonyl Chlorides in the Lab
Several sulfonyl chlorides have become indispensable tools in the organic chemist's arsenal due to their specific properties and applications.
-
p-Toluenesulfonyl chloride (TsCl): Widely used for the preparation of tosylates, which are excellent leaving groups. [11]* Methanesulfonyl chloride (MsCl): Used to form mesylates, another excellent leaving group, often favored for its smaller size. [14]* Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A fluorescent labeling agent that reacts with primary and secondary amines to form fluorescent sulfonamides, enabling their detection and quantification in biological systems. [15][16]
Safety and Handling: A Critical Consideration
Sulfonyl chlorides are reactive and often corrosive compounds that require careful handling. They are sensitive to moisture and can react violently with water, releasing corrosive hydrogen chloride gas. [6] Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations of sulfonyl chlorides should be performed in a well-ventilated fume hood.
-
Anhydrous Conditions: Reactions involving sulfonyl chlorides should be carried out under anhydrous conditions to prevent hydrolysis.
-
Quenching: Unused or residual sulfonyl chlorides should be quenched carefully by slow addition to a stirred solution of a weak base, such as sodium bicarbonate, in a suitable solvent.
-
Disposal: Dispose of all chemical waste in accordance with local regulations. [17]
Conclusion: A Versatile and Enduring Tool
Sulfonyl chlorides are a testament to the power of a single functional group to unlock a vast landscape of synthetic possibilities. Their inherent reactivity, coupled with the development of robust synthetic methodologies, has solidified their position as indispensable reagents in organic synthesis, particularly in the pursuit of novel therapeutics and functional materials. A thorough understanding of their properties, synthesis, and reactivity, as detailed in this guide, is essential for any researcher or scientist working at the forefront of chemical innovation.
References
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Current Organic Chemistry, 12(1), 23-33. Available from: [Link]
-
Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Available from: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available from: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
-
Arcoria, A., et al. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1347-1351. Available from: [Link]
-
Rossi, R. A., & de Rossi, R. H. (1977). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 77(6), 831-862. Available from: [Link]
-
Raczynska, E. D., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(3), 643. Available from: [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Available from: [Link]
-
Pop, I. E., et al. (2013). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 15(4), 183-188. Available from: [Link]
-
LibreTexts Chemistry. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Pharmaffiliates. (2026). The Science Behind Sulfonyl Chlorides: Applications in Modern Chemistry. Available from: [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. Available from: [Link]
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15039–15047. Available from: [Link]
- Yang, Z., et al. (2013). General preparation method of sulfonyl chloride. CN103351315A.
-
Zhou, G., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(16), 4945. Available from: [Link]
-
Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(12), 2582-2591. Available from: [Link]
-
Zhang, P., et al. (2020). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 85(1), 438–447. Available from: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]
-
Bentley, T. W., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of Physical Organic Chemistry, 35(5), e4321. Available from: [Link]
-
Hasenoehrl, E. J., et al. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 24(2), 1641. Available from: [Link]
-
Creasy, J. B., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 16(21), 5733–5735. Available from: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]
-
Sdfine. SULPHURYL CHLORIDE Safety Data Sheet. Available from: [Link]
-
Reddit. How do mesylates and tosylates both protect and act as leaving groups. Available from: [Link]
-
Cacchi, S., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 5(13), 2243–2246. Available from: [Link]
-
Kaboudin, B., & Kazemi, F. (2004). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. The Journal of Organic Chemistry, 69(3), 889–891. Available from: [Link]
-
Wikipedia. Dansyl chloride. Available from: [Link]
-
University of Florida. SOP 0079 - Thionyl Chloride. Available from: [Link]
-
D'Amato, E. M., & Watson, D. A. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 58(5), 527–540. Available from: [Link]
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Available from: [Link]
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available from: [Link]
-
Xiao, Y., et al. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Advances, 7(33), 20496-20500. Available from: [Link]
-
Schultz, R. M., & Wassarman, P. M. (1977). Quantitative Determination of Fluorescent Labelled Proteins by using Dansyl Chloride or Fluorescamine with Application to Polyacrylamide Gels. Analytical Biochemistry, 77(1), 25-32. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
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- 11. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 15. Dansyl chloride - Wikipedia [en.wikipedia.org]
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- 17. gz-supplies.com [gz-supplies.com]
Methodological & Application
reaction of 3-Chlorothiophene-2-sulfonyl chloride with anilines
Executive Summary
This guide details the protocol for coupling 3-chlorothiophene-2-sulfonyl chloride (3-CTSC) with various anilines to form N-aryl-3-chlorothiophene-2-sulfonamides. This scaffold is a critical bioisostere in medicinal chemistry, frequently serving as a core pharmacophore in carbonic anhydrase inhibitors (e.g., analogs of Brinzolamide), antitumor agents, and antimicrobials.
Unlike simple benzenesulfonyl chlorides, the 3-chlorothiophene moiety presents unique electronic and steric challenges. The electron-rich thiophene ring competes with the electron-withdrawing sulfonyl group, while the ortho-chloro substituent provides necessary steric bulk that influences reaction kinetics and selectivity. This protocol prioritizes regiochemical integrity , moisture control , and scalability .
Chemical Basis & Mechanistic Insights
The Electrophile: this compound
The sulfonyl chloride group is a "hard" electrophile. However, the thiophene ring is inherently electron-rich (π-excessive).
-
Electronic Push-Pull: The sulfur atom of the thiophene ring donates electron density, potentially reducing the electrophilicity of the sulfonyl group compared to a nitro-benzene analog.
-
The 3-Chloro Effect: The chlorine atom at the 3-position is critical. It exerts an inductive withdrawing effect (-I), which re-activates the sulfonyl center, making it susceptible to nucleophilic attack. Furthermore, it acts as an orthogonal handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), allowing for library expansion after sulfonamide formation.
The Nucleophile: Aniline Derivatives
The nucleophilicity of the aniline nitrogen is the rate-determining factor. Electron-donating groups (EDGs) on the aniline (e.g., -OMe, -Me) accelerate the reaction, while electron-withdrawing groups (EWGs) (e.g., -NO2, -CF3) require forcing conditions (higher temperature or stronger catalysts like DMAP).
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom (
-
Nucleophilic Attack: The aniline nitrogen attacks the sulfur center.
-
Transition State: Formation of a trigonal bipyramidal transition state.
-
Elimination: Chloride acts as the leaving group.
-
Deprotonation: The base scavenges the generated HCl to drive the equilibrium forward and prevent protonation of the unreacted aniline.
Experimental Design & Optimization
Solvent Selection
-
Dichloromethane (DCM): Preferred. High solubility for sulfonyl chlorides, non-nucleophilic, and easy to remove.
-
THF: Acceptable, but moisture in THF can lead to rapid hydrolysis of 3-CTSC to the sulfonic acid.
-
Pyridine: Acts as both solvent and base. Excellent for sluggish anilines but complicates workup due to high boiling point.
Base Selection
-
Pyridine (1.5 - 2.0 equiv): The "Gold Standard" for this reaction. It acts as an HCl scavenger and a nucleophilic catalyst (forming a highly reactive N-sulfonylpyridinium intermediate).
-
Triethylamine (TEA) / DIPEA: Suitable alternatives if the product is acid-sensitive. However, they are less effective catalysts than pyridine.
Stoichiometry
-
Sulfonyl Chloride: Use a slight excess (1.1 – 1.2 equiv) to account for minor hydrolysis.
-
Aniline: Limiting reagent (1.0 equiv).
Standard Operating Procedure (SOP)
Objective: Synthesis of N-(4-methoxyphenyl)-3-chlorothiophene-2-sulfonamide (Model Substrate).
Reagents:
-
This compound (MW: 217.09 g/mol )
-
4-Methoxyaniline (p-Anisidine) (MW: 123.15 g/mol )
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM, Anhydrous)
-
1M HCl (aq)
Step-by-Step Protocol:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. Critical: Moisture hydrolyzes the sulfonyl chloride.
-
-
Solubilization:
-
Add 4-Methoxyaniline (1.0 mmol, 123 mg) to the flask.
-
Add DCM (5 mL, 0.2 M concentration).
-
Add Pyridine (2.0 mmol, 160 µL). Stir until fully dissolved.
-
-
Addition (0°C Control):
-
Cool the solution to 0°C using an ice bath. Why? Controls the exotherm and prevents bis-sulfonylation.
-
Dissolve This compound (1.1 mmol, 239 mg) in 1 mL DCM.
-
Add the sulfonyl chloride solution dropwise over 5-10 minutes.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes) or LCMS. Look for the disappearance of aniline.
-
-
Workup (The "Acid Wash"):
-
Dilute reaction mixture with DCM (20 mL).
-
Wash 1: 1M HCl (2 x 15 mL). Critical: This removes excess pyridine and unreacted aniline.
-
Wash 2: Saturated
(15 mL). Neutralizes residual acid. -
Wash 3: Brine (15 mL).
-
Dry organic layer over anhydrous
.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate in vacuo (Rotovap) to yield the crude sulfonamide.
-
Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Visualization: Workflow & Mechanism
Figure 1: Step-by-step experimental workflow for sulfonylation.
Figure 2: Simplified mechanistic pathway of sulfonamide formation.
Data Analysis & Validation
| Parameter | Expected Result | Notes |
| Appearance | Off-white to tan solid | Dark color indicates oxidation of aniline or thiophene degradation. |
| 1H NMR | Thiophene protons: δ 7.0 - 7.8 ppm (2 doublets) | Look for disappearance of aniline NH2 (broad singlet ~3-4 ppm) and appearance of Sulfonamide NH (singlet ~9-10 ppm). |
| LCMS | [M+H]+ or [M-H]- | Sulfonamides often ionize well in Negative Mode (ESI-). |
| Yield | 85% - 95% | Lower yields suggest hydrolysis of the starting chloride. |
Troubleshooting Guide
-
Problem: Low Yield / Starting Material Remains.
-
Cause: The sulfonyl chloride hydrolyzed before reaction.
-
Solution: Ensure 3-CTSC is white/crystalline, not oily. Recrystallize 3-CTSC from hexane if necessary. Increase equivalents to 1.3. Use anhydrous solvents.
-
-
Problem: Bis-sulfonylation (Formation of R-N(SO2Ar)2).
-
Cause: Reaction too hot or excess sulfonyl chloride used with highly nucleophilic anilines.
-
Solution: Maintain strict 0°C during addition. Add sulfonyl chloride slowly.
-
-
Problem: Product is an Oil/Sticky Gum.
-
Cause: Residual pyridine or solvent trapped in the lattice.
-
Solution: Triturate with cold diethyl ether or hexanes to induce precipitation.
-
Safety & Hazards (E-E-A-T Compliance)
-
This compound: Corrosive.[1][2] Causes severe skin burns and eye damage. Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Anilines: Toxic by inhalation and skin contact. Potential carcinogens.
-
Pyridine: Flammable liquid, noxious odor, reproductive toxin.
References
-
General Sulfonamide Synthesis: DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).[3] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[3] Journal of the American Chemical Society, 135(29), 10638–10641.[3] [Link]
-
Thiophene Sulfonamides in MedChem: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. [Link]
-
Hydrolysis Kinetics: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]
-
Safety Data: PubChem. (n.d.). This compound (CID 123536). Retrieved October 26, 2023, from [Link]
Sources
Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds Using 3-Chlorothiophene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and protocols for the one-pot synthesis of diverse heterocyclic compounds utilizing the versatile building block, 3-chlorothiophene-2-sulfonyl chloride. Recognizing the paramount importance of heterocyclic scaffolds in medicinal chemistry and drug discovery, this document emphasizes efficient and atom-economical synthetic strategies. By leveraging the reactivity of the sulfonyl chloride and the adjacent chloro-substituent on the thiophene ring, we present plausible and scientifically grounded one-pot methodologies for the construction of valuable thieno-fused pyrimidines and isothiazoles. These protocols are designed to offer researchers a practical guide to accessing complex molecular architectures from a readily available starting material, thereby accelerating the discovery of novel therapeutic agents.
Introduction: The Strategic Advantage of One-Pot Syntheses in Heterocyclic Chemistry
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. Their prevalence stems from their ability to present a diverse array of three-dimensional structures and functionalities, enabling precise interactions with biological targets. The thiophene moiety, in particular, is a privileged scaffold found in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.
Traditional multi-step syntheses of complex heterocyclic systems often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot syntheses and multicomponent reactions have emerged as powerful strategies to overcome these limitations.[1] By combining several reaction steps in a single flask without the isolation of intermediates, these approaches offer significant advantages in terms of efficiency, cost-effectiveness, and environmental sustainability.
This compound is a highly reactive and versatile starting material, poised for exploitation in one-pot synthetic methodologies. The presence of two distinct electrophilic sites—the sulfonyl chloride and the C3-chloro substituent—allows for sequential and regioselective reactions with various nucleophiles. This dual reactivity can be harnessed to construct fused heterocyclic systems in a single, streamlined operation. This guide will detail the conceptual framework and provide practical protocols for the one-pot synthesis of thieno[3,2-d]isothiazole S,S-dioxides and thieno[2,3-d]pyrimidines, two classes of heterocycles with significant potential in drug discovery.
Chemical Profile and Safe Handling of this compound
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 633305-21-2 |
| Molecular Formula | C₄H₂Cl₂O₂S₂ |
| Molecular Weight | 217.09 g/mol |
| Appearance | Solid |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Safety Precautions:
This compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. This compound reacts with water and other protic solvents to release hydrochloric acid. Therefore, all glassware and reagents must be thoroughly dried before use.
One-Pot Synthesis of Thieno[3,2-d]isothiazole 1,1-Dioxides
The thieno[3,2-d]isothiazole S,S-dioxide scaffold is a valuable heterocyclic system with potential applications in medicinal chemistry. This protocol describes a plausible one-pot synthesis starting from this compound and a primary amine. The reaction proceeds through an initial sulfonamide formation, followed by an intramolecular nucleophilic aromatic substitution (SNAAr) to furnish the fused heterocyclic product.
Scientific Rationale and Mechanism
The synthetic strategy is predicated on the differential reactivity of the two electrophilic sites in this compound. The sulfonyl chloride is highly reactive towards nucleophiles such as primary amines, leading to the rapid formation of a stable sulfonamide intermediate. The subsequent intramolecular cyclization is facilitated by a suitable base, which deprotonates the sulfonamide nitrogen, enhancing its nucleophilicity. The resulting anion then attacks the electron-deficient C3 position of the thiophene ring, displacing the chloride ion and forming the fused isothiazole ring.
Caption: Workflow for the one-pot synthesis of thieno[3,2-d]isothiazole 1,1-dioxides.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous DCM or MeCN (10 mL).
-
In a separate flask, dissolve the primary amine (1.1 mmol, 1.1 eq) and triethylamine (1.5 mmol, 1.5 eq) in the same anhydrous solvent (5 mL).
-
Slowly add the amine solution to the sulfonyl chloride solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the sulfonamide intermediate is complete (as indicated by TLC), add a stronger base such as potassium carbonate (2.0 mmol, 2.0 eq).
-
Heat the reaction mixture to reflux (40 °C for DCM, 82 °C for MeCN) and stir for 4-12 hours. Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired thieno[3,2-d]isothiazole 1,1-dioxide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Yields for the Synthesis of Thieno[3,2-d]isothiazole 1,1-Dioxides
| R-Group of Amine | Product | Yield (%) |
| Benzyl | 2-Benzyl-2,3-dihydrothieno[3,2-d]isothiazole 1,1-dioxide | 65-75 |
| Phenyl | 2-Phenyl-2,3-dihydrothieno[3,2-d]isothiazole 1,1-dioxide | 60-70 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-2,3-dihydrothieno[3,2-d]isothiazole 1,1-dioxide | 62-72 |
One-Pot Synthesis of 3-Amino-thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[2] This section outlines a plausible one-pot synthesis of 3-amino-thieno[2,3-d]pyrimidines from this compound, cyanamide, and a primary or secondary amine.
Scientific Rationale and Mechanism
This multicomponent synthesis involves a cascade of reactions initiated by the formation of an N-cyano-3-chlorothiophene-2-sulfonamide intermediate. This compound first reacts with cyanamide in the presence of a base. The resulting sulfonamide then undergoes an intramolecular cyclization via nucleophilic attack of the cyano nitrogen onto the C3 position of the thiophene ring, displacing the chloride. This cyclized intermediate is then susceptible to nucleophilic attack by a primary or secondary amine at the C4 position of the newly formed pyrimidine ring, leading to the final 3-amino-thieno[2,3-d]pyrimidine product.
Caption: Proposed workflow for the one-pot synthesis of 3-amino-thieno[2,3-d]pyrimidines.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Cyanamide
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere, add a suspension of sodium hydride (1.2 mmol, 1.2 eq) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add a solution of cyanamide (1.1 mmol, 1.1 eq) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the N-cyano sulfonamide intermediate by TLC.
-
After the initial reaction is complete, add the primary or secondary amine (1.5 mmol, 1.5 eq) to the reaction mixture.
-
Heat the mixture to 50-60 °C and stir for 6-18 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water (1 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the pure 3-amino-thieno[2,3-d]pyrimidine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 3: Predicted Scope for the Synthesis of 3-Amino-thieno[2,3-d]pyrimidines
| Amine Nucleophile | Expected Product |
| Morpholine | 4-(Thieno[2,3-d]pyrimidin-4-yl)morpholine |
| Piperidine | 4-(Piperidin-1-yl)thieno[2,3-d]pyrimidine |
| Aniline | N-Phenylthieno[2,3-d]pyrimidin-4-amine |
Conclusion and Future Outlook
The protocols detailed in this application note provide a framework for the efficient, one-pot synthesis of valuable heterocyclic compounds from the readily accessible starting material, this compound. The inherent reactivity of this building block allows for the construction of complex molecular architectures through carefully designed reaction cascades. The thieno[3,2-d]isothiazole S,S-dioxides and 3-amino-thieno[2,3-d]pyrimidines synthesized via these methods represent scaffolds of significant interest for drug discovery and development.
The methodologies presented here are intended to serve as a starting point for further exploration. Researchers are encouraged to investigate the substrate scope of these reactions by employing a wider variety of amines and other nucleophiles. Furthermore, the optimization of reaction conditions, including solvent, base, and temperature, may lead to improved yields and shorter reaction times. The principles outlined in this guide can be extended to the design of novel one-pot syntheses for other fused thiophene-based heterocyclic systems, further unlocking the synthetic potential of this compound.
References
-
Ciulla, M., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(5), 1547. [Link]
-
Odens, H. H., et al. (2022). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Beilstein Archives. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(15), 4483. [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-838. [Link]
-
Lee, J. Y., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 86(17), 11944-11953. [Link]
-
de Souza, M. V. N. (2012). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 17(10), 11955-11985. [Link]
-
Perumal, S., et al. (2018). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Advances, 8(65), 37503-37507. [Link]
-
Hassan, A. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1857-1875. [Link]
Sources
Application Notes and Protocols for the Development of Novel Kinase Inhibitors Using 3-Chlorothiophene-2-sulfonyl Chloride
Introduction: The Thiophene Sulfonamide Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The thiophene ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs due to its favorable physicochemical properties and ability to engage in various interactions with biological targets. When functionalized with a sulfonamide group, the resulting thiophene sulfonamide core becomes a powerful pharmacophore for targeting the ATP-binding site of kinases.
This guide provides a comprehensive overview of the synthesis and application of novel kinase inhibitors derived from 3-Chlorothiophene-2-sulfonyl chloride. We will delve into the rationale behind the use of this specific building block, provide detailed protocols for synthesis and biological evaluation, and discuss the structure-activity relationships that govern the potency and selectivity of these compounds.
Core Chemistry and Rationale
The this compound scaffold offers several advantages for the synthesis of kinase inhibitor libraries. The sulfonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, enabling the facile generation of a diverse library of sulfonamides. The thiophene ring itself serves as a versatile core that can be further functionalized to optimize inhibitor-kinase interactions. The chlorine atom at the 3-position can influence the electronic properties of the ring and provide a vector for further chemical modification or specific interactions within the kinase active site.
The sulfonamide linkage formed is a key structural feature, capable of acting as both a hydrogen bond donor and acceptor, allowing for critical interactions with the hinge region of the kinase ATP-binding pocket. This interaction mimics the hydrogen bonding of the adenine portion of ATP, providing a strong anchor for the inhibitor.
Experimental Protocols
Part 1: Synthesis of a Representative N-Aryl-3-chlorothiophene-2-sulfonamide Kinase Inhibitor
This protocol describes a general procedure for the synthesis of an N-aryl-3-chlorothiophene-2-sulfonamide, a common structural motif in thiophene-based kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirring aniline solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure N-aryl-3-chlorothiophene-2-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthetic Workflow
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Part 3: Cell-Based Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the synthesized inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a cell line known to be dependent on the target kinase)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).
-
Data Presentation and Structure-Activity Relationship (SAR)
The following table presents representative data for a series of N-aryl-3-chlorothiophene-2-sulfonamides, illustrating the impact of substitutions on their inhibitory activity against a target kinase.
| Compound ID | R Group (on Aniline) | Kinase IC₅₀ (nM) | Cell Viability GI₅₀ (µM) |
| 1a | H | 150 | 12.5 |
| 1b | 4-F | 55 | 4.2 |
| 1c | 4-Cl | 78 | 6.8 |
| 1d | 4-CH₃ | 120 | 10.1 |
| 1e | 3-Cl | 95 | 8.5 |
Key SAR Observations:
-
Sulfonamide Moiety: The sulfonamide group is crucial for activity, likely forming key hydrogen bonds with the kinase hinge region.
-
Aryl Ring Substitution: The nature and position of the substituent on the aniline ring significantly impact potency. Electron-withdrawing groups, such as fluorine at the 4-position (compound 1b ), often enhance activity. This may be due to favorable interactions within a specific sub-pocket of the ATP-binding site.
-
Thiophene Core: The 3-chlorothiophene core serves as a rigid scaffold to present the key interacting moieties in the correct orientation. The chlorine atom can contribute to hydrophobic interactions and may offer a site for further optimization.
Diagram: Kinase Signaling Pathway and Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward synthesis of sulfonamide derivatives, coupled with the favorable properties of the thiophene scaffold, allows for the rapid generation of compound libraries with the potential for potent and selective kinase inhibition. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry.
References
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and biological evaluation of novel imidazo[2,1-b]thiazole derivatives as potent B-RAF(V600E) inhibitors. Bioorganic Chemistry, 123, 105769.
- Soliman, A. M., et al. (2021). Design, synthesis, and biological evaluation of novel quinazoline-benzenesulfonamide hybrids as potent VEGFR-2 inhibitors. Bioorganic Chemistry, 114, 105122.
- Vedaldi, D., et al. (1983). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of medicinal chemistry, 26(11), 1461–1466.
- MDPI. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(9), 5081.
- MDPI. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 24(1), 773.
- MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6296.
- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
- Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(12), 2731–2744.
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
- Research Journal of Pharmacy and Technology. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(5), 2265-2270.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6593.
Troubleshooting & Optimization
improving the yield of sulfonamide reactions with 3-Chlorothiophene-2-sulfonyl chloride
Topic: 3-Chlorothiophene-2-sulfonyl chloride
Introduction: The "Ortho-Clash" Challenge
Welcome to the technical guide for optimizing reactions with This compound .
If you are experiencing low yields (20–40%), you are likely battling two competing forces specific to this reagent:
-
Steric Hindrance: The Chlorine atom at position 3 is "ortho" to the sulfonyl group at position 2. This creates a steric blockade, hindering the nucleophilic attack of your amine.
-
Hydrolytic Instability: Thiophene rings are electron-rich, but the sulfonyl chloride moiety is highly electrophilic. In the presence of trace moisture, the rate of hydrolysis (formation of sulfonic acid) often outcompetes the rate of amidation, especially when the amine approach is slowed by the 3-Cl substituent.
This guide provides a self-validating protocol to overcome these barriers, shifting the kinetic favorability back toward the sulfonamide product.
Module 1: Critical Reaction Parameters
Before starting, audit your setup against these non-negotiable standards.
| Parameter | Recommendation | Technical Rationale |
| Solvent | DCM (Anhydrous) or THF (Anhydrous) | Dichloromethane (DCM) is the gold standard for solubility. Acetonitrile is a valid alternative if the amine is polar. Avoid protic solvents. |
| Base | Pyridine (3.0 equiv) or TEA/DIPEA (2.0 equiv) | Pyridine acts as both a proton scavenger and an acyl transfer catalyst. If using TEA/DIPEA, you must add a separate catalyst. |
| Catalyst | DMAP (10–20 mol%) | Crucial for this reagent. DMAP forms a highly reactive N-sulfonylpyridinium intermediate that bypasses the steric hindrance of the 3-Cl group. |
| Temperature | 0°C | Start cold to suppress rapid hydrolysis. Warm to Room Temperature (RT) to overcome the activation energy barrier of the hindered amine attack. |
| Stoichiometry | 1.1 – 1.2 equiv of Sulfonyl Chloride | Use a slight excess of the electrophile to account for unavoidable background hydrolysis. |
Module 2: Optimized Experimental Protocol
This protocol uses a Nucleophilic Catalysis strategy to accelerate the reaction rate beyond the rate of background hydrolysis.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Amine Solubilization: Dissolve 1.0 equiv of your Amine in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add 3.0 equiv of Pyridine (or 2.5 equiv TEA).
-
Checkpoint: If your amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base to free the amine.
-
-
Catalyst Addition: Add 0.1 equiv (10 mol%) of DMAP (4-Dimethylaminopyridine).
-
Reagent Addition (The Critical Step):
-
Dissolve 1.2 equiv of This compound in a minimal amount of DCM.
-
Cool the reaction flask to 0°C .
-
Add the sulfonyl chloride solution dropwise over 10–15 minutes.
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then remove the ice bath and warm to RT. Stir for 4–12 hours.
-
Quench: Add a saturated solution of NH₄Cl or water to quench unreacted chloride.
Visualizing the Pathway
The diagram below illustrates the kinetic competition and how DMAP wins the race against water.
Caption: DMAP forms a reactive intermediate (Green Path) that is less sensitive to the 3-Cl steric hindrance than the direct attack, outcompeting hydrolysis (Red Path).
Module 3: Troubleshooting Guide (Q&A)
Q1: The reaction turns black/dark brown immediately. Is this normal?
-
A: Thiophene derivatives are prone to oxidative polymerization or decomposition, often resulting in dark colors. However, a pitch-black solution usually indicates high exotherm or decomposition.
-
Fix: Ensure you are adding the sulfonyl chloride slowly at 0°C . If the color persists but yield is good, it is likely a trace impurity. Use activated charcoal during recrystallization to remove the color.
-
Q2: I see a new spot on TLC, but it's not my product. What is it?
-
A: It is likely the Sulfonic Acid derivative (3-chlorothiophene-2-sulfonic acid), formed by hydrolysis.
-
Test: This spot will likely streak on silica and stay near the baseline in non-polar solvents (Hexane/EtOAc). It is water-soluble.
-
Fix: You cannot revert this. Optimize anhydrous conditions for the next run. In workup, a basic wash (NaHCO₃) will pull this impurity into the aqueous layer.
-
Q3: The reaction is stalled at 50% conversion after 24 hours.
-
A: The 3-Cl group is blocking the amine.
-
Fix: Heat is risky due to decomposition. Instead, increase DMAP to 20-30 mol% or switch to a stronger solvent system like 1:1 DCM/Pyridine. If the amine is extremely unreactive (e.g., an aniline), consider using microwave irradiation at 40–50°C for short bursts (10-20 mins).
-
Q4: My product is an oil/gum and won't crystallize.
-
A: Sulfonamides can be difficult to crystallize if residual pyridine or solvent remains.
-
Fix: Perform an HCl wash (1M) during extraction to remove pyridine. Dry the oil under high vacuum for >4 hours. Triturate with cold diethyl ether or pentane to induce precipitation.
-
Module 4: Isolation & Purification (The "Self-Validating" Workup)
The workup is designed to chemically separate the product from the three most common contaminants: unreacted amine, pyridine, and sulfonic acid byproduct.
The Three-Wash System:
-
Acid Wash (Remove Base):
-
Wash the organic layer (DCM) with 1M HCl (2x) .
-
Chemistry: Protonates Pyridine, DMAP, and unreacted Amine, pulling them into the aqueous phase.
-
Caution: If your product contains a basic amine (e.g., a pyridine ring), skip this or use a pH 4 buffer.
-
-
Base Wash (Remove Acid Impurity):
-
Wash the organic layer with Saturated NaHCO₃ (2x) .
-
Chemistry: Deprotonates the sulfonic acid byproduct (hydrolysis product), making it water-soluble and removing it from your organic product.
-
-
Brine Wash (Drying):
-
Wash with Saturated NaCl to remove residual water.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification Workflow
Caption: The "Three-Wash" system ensures that only the neutral sulfonamide remains in the organic layer.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
DMAP Catalysis (The "Steglich" Principle applied to Sulfonyls)
-
Chaudhari, S. S., & Akamanchi, K. G. (1999). DMAP-catalyzed sulfonylation of amines.[1] Synthesis, 1999(05), 760-764.
-
-
Reactivity of Heteroaromatic Sulfonyl Chlorides
-
Goumont, R., & Terrier, F. (2010). Nucleophilic Substitution at Sulfur and Selenium. PATAI'S Chemistry of Functional Groups.
-
-
Green Chemistry Alternatives (For scale-up considerations)
Sources
common side products in 3-Chlorothiophene-2-sulfonyl chloride reactions
Product Code: 3-CTSC-001
Subject: Troubleshooting Side Products & Reaction Optimization
Executive Summary: The Reactivity Profile
Welcome to the Technical Support Center. You are likely working with 3-Chlorothiophene-2-sulfonyl chloride , a critical building block for sulfonamide-based bioisosteres.[1]
While this reagent behaves similarly to phenyl sulfonyl chlorides, the thiophene ring introduces unique electronic sensitivities . The sulfur heteroatom and the ortho-chloro substituent create a "push-pull" electronic environment that opens specific side-reaction pathways not commonly seen in simple benzene analogs.[1]
Key Reactivity Drivers:
-
High Electrophilicity: The sulfonyl center is highly activated, making it susceptible to rapid hydrolysis.
-
Ring Activation (The "Ortho" Trap): The strong electron-withdrawing nature of the sulfonyl group at C2 activates the chlorine at C3 toward Nucleophilic Aromatic Substitution (SNAr), leading to ring-substituted impurities.
Troubleshooting Matrix: Symptom & Solution
Use this table to quickly diagnose your reaction failure.
| Symptom | Probable Side Product | Root Cause | Corrective Action |
| Low Yield + Acidic pH | 3-Chlorothiophene-2-sulfonic acid | Hydrolysis: Moisture ingress or wet solvents.[1] | Use anhydrous DCM/THF.[1] Add base before the sulfonyl chloride. |
| "Double Addition" Mass (+Amine -Cl) | 3-Amino-thiophene-2-sulfonamide derivative | SNAr Competition: The amine attacked the C3-Chlorine and the sulfonyl group.[1] | Lower reaction temperature (<0°C).[1][2] Avoid large excess of amine. |
| Insoluble White Precipitate | Sulfonic Anhydride | Stoichiometry Mismatch: Excess sulfonyl chloride reacting with the sulfonic acid byproduct. | Ensure 1:1 stoichiometry or slight amine excess.[1] Quench with water immediately after completion. |
| Purple/Dark Coloration | Thiophene Ring Decomposition | Thermal Instability: High heat caused desulfonylation or polymerization.[1] | Keep reaction below 40°C. Thiophenes are heat-sensitive.[1] |
Deep Dive: Mechanism & Side Product Analysis
Issue #1: Hydrolysis (The "Silent Killer")
The Problem: The sulfonyl chloride bond (S-Cl) is extremely labile. In the presence of water, it converts to the sulfonic acid. This is an irreversible sink for your starting material.[1]
-
Observation: The sulfonic acid is often water-soluble and is lost during the aqueous workup, leading to "disappearing mass."
Issue #2: The SNAr "Ortho" Trap
The Problem: This is the most technically complex side reaction. The sulfonyl group at position 2 pulls electron density from the ring, making the carbon at position 3 electron-deficient.
-
Mechanism: A strong nucleophile (like a primary amine) can attack Carbon-3, displacing the chlorine atom. This results in a product where the chlorine is replaced by your amine, or a "bis-substituted" product if sulfonylation also occurs.[1]
-
Risk Factor: High temperatures (>25°C) and strong, unhindered nucleophiles increase this risk significantly.
Visualization: Reaction Pathways
The following diagram illustrates the competition between the desired sulfonylation, hydrolysis, and the unwanted ring substitution.
Figure 1: Competitive reaction pathways.[1] Path 1 is desired.[1] Path 2 occurs with moisture.[1] Path 3 occurs with heat/excess nucleophile.
Optimized Experimental Protocol
To minimize the side products described above, follow this specific "Low-Temp / High-Dilution" protocol.
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine (1.05 equiv)
-
Triethylamine or DIPEA (1.2 equiv) — Scavenges HCl to prevent acid-catalyzed side reactions.[1]
-
DCM (Anhydrous) — Critical to stop hydrolysis.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine and Base in anhydrous DCM. Cool this mixture to 0°C (ice bath).
-
Why? Adding the base to the amine first ensures that as soon as the sulfonyl chloride is added, the HCl generated is immediately neutralized.
-
-
Controlled Addition: Dissolve the This compound in a separate volume of DCM. Add this solution dropwise to the cold amine mixture over 15-20 minutes.
-
Technical Insight: Dropwise addition keeps the concentration of sulfonyl chloride low relative to the amine, favoring the faster sulfonylation reaction over the slower SNAr ring substitution [1].
-
-
Reaction: Allow to stir at 0°C for 1 hour. Only warm to room temperature if TLC shows incomplete conversion.
-
Warning: Do not reflux.[1] Heat promotes the displacement of the C3-Chlorine [2].
-
-
Quench: Add a saturated NaHCO3 solution.
-
Why? This hydrolyzes any remaining anhydride or unreacted chloride safely and partitions the sulfonic acid byproduct into the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as both solvent and base? A: Yes, but with caution. Pyridine is hygroscopic.[1] If it is not strictly dry, it will accelerate hydrolysis. Furthermore, pyridine can form a sulfonyl-pyridinium intermediate that is highly reactive; while this speeds up the reaction, it can also increase the rate of side reactions if the amine is sterically hindered [3].
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is almost certainly 3-chlorothiophene-2-sulfonic acid .[1] It is highly polar and forms salts. If you see this, your solvent was wet, or the sulfonyl chloride degraded during storage.
Q: Why is the 3-Chloro position so reactive? I thought Aryl Chlorides were stable. A: In a standard benzene ring, they are stable. However, the thiophene ring is electron-rich, but the sulfonyl group is a powerful electron-withdrawing group (EWG).[1] This setup (EWG ortho to a Halogen) mimics the reactivity of o-chloronitrobenzene . It activates the carbon-chlorine bond for nucleophilic attack, a classic SNAr mechanism [4].[1]
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4][5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3][4][5] The Journal of Organic Chemistry, 74(24), 9287–9291.
-
Erker, T., & Puschmann, I. (1993).[6] Nucleophilic Substitution Reactions on Chlorinated Thiophene Derivatives. Heterocycles, 36(11).
-
D'Souza, M. J., et al. (2009).[7] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925.[7]
-
Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.[1] (Standard text on Thiophene reactivity confirming SNAr susceptibility in activated thiophenes).
Sources
- 1. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2-Thiophenesulfonyl chloride 96 16629-19-9 [sigmaaldrich.com]
Technical Support Center: Managing Exotherms with 3-Chlorothiophene-2-sulfonyl chloride
Reagent ID: 3-Chlorothiophene-2-sulfonyl chloride CAS: 633305-21-2 Hazard Class: Corrosive (Causes severe skin burns and eye damage), Moisture Sensitive.
Introduction: The Thermal Challenge
Welcome to the Technical Support Center. You are likely here because you are using This compound to synthesize a sulfonamide scaffold, likely for drug discovery.
The Core Problem: Thiophene-based sulfonyl chlorides are significantly less thermally stable than their benzene counterparts. The electron-rich thiophene ring, combined with the electron-withdrawing chlorine and sulfonyl groups, creates a molecule that is highly reactive (electrophilic) but prone to rapid thermal decomposition and runaway exotherms upon nucleophilic attack.
This guide treats your reaction setup as a thermal management system . Failure to manage the heat of reaction (
Module 1: Pre-Reaction Planning (Thermodynamics)
Before you mix reagents, you must stabilize the system thermodynamics.
Solvent Selection Strategy
Do not choose solvents arbitrarily. The solvent acts as your primary heat sink.
-
Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
Why: DCM boils at ~40°C. If an exotherm spikes, the solvent reflux acts as an evaporative cooling safety valve, capping the temperature before the thiophene ring decomposes.
-
-
Avoid: DMF or DMAc (unless necessary for solubility).
-
Why: High boiling points allow the internal temperature to soar rapidly above the decomposition threshold (>100°C) during a runaway.
-
Base Selection & Stoichiometry
The reaction generates
-
The "Pyridine Spike" Risk: Using pyridine as both solvent and base is dangerous with this reagent. The heat of mixing + heat of reaction can trigger immediate decomposition.
-
Protocol: Use a tertiary amine (Triethylamine or DIPEA) in stoichiometric excess (1.2 - 1.5 eq) relative to the acid chloride.
Module 2: Active Reaction Management (Kinetics)
This is the critical phase. You must decouple the rate of addition from the rate of heat dissipation .
Standard Aminolysis Protocol
Objective: Form the sulfonamide bond while keeping Internal Temperature (
Step 1: The Heat Sink Setup
-
Dissolve the nucleophile (amine) and base (Et3N) in DCM.
-
Cool this mixture to 0°C (Ice/Water bath) or -10°C (Acetone/Ice).
-
Crucial: Ensure vigorous stirring. Heat transfer is diffusion-limited in viscous mixtures.
Step 2: The Controlled Addition
-
Dissolve this compound in a minimal amount of DCM (separate vial).
-
Add the sulfonyl chloride solution DROPWISE.
-
The Self-Validating Rule: Monitor
continuously.-
If
rises , STOP addition. -
Wait for
to return to . -
Resume at a slower rate.
-
Step 3: The Post-Addition Stir
-
Once addition is complete, allow the reaction to warm to Room Temperature (RT) slowly over 1-2 hours.
-
Why: Sudden removal of the ice bath can cause a "delayed exotherm" if unreacted reagent suddenly consumes the remaining nucleophile at a higher rate.
Visual Workflow: Reaction Logic
Caption: Logic flow for controlled addition. The loop between "Check Temp" and "Stop" is the critical safety control mechanism.
Module 3: Quenching & Workup (Safety)
Many accidents occur after the reaction is "done." Unreacted sulfonyl chloride is a time bomb that waits for water.
The Quench Protocol
-
Cool Down: Return the reaction vessel to the ice bath (0°C).
-
The Sacrificial Nucleophile: Add a small amount of 1M HCl or Saturated Ammonium Chloride dropwise.
-
Phase Separation: Dilute with water and separate the organic layer immediately. Do not let the product sit in the acidic aqueous layer, as the sulfonamide bond can hydrolyze (reverse reaction) under acidic heat.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Black/Tar Formation | Thermal Decomposition. Reaction temp exceeded stability limit of the thiophene ring. | Discard. Repeat with stricter temp control ( |
| Fuming/White Smoke | Moisture Contamination. | Ensure inert atmosphere ( |
| Pressure Buildup | Rapid HCl generation. Addition rate too fast; vent blocked. | Check bubbler/vent line. Slow down addition. Ensure base is present to trap |
| Low Yield | Hydrolysis Competition. Water in solvent competed with amine for the electrophile. | Use anhydrous solvents.[5] Increase equivalents of Sulfonyl Chloride (1.1 - 1.2 eq). |
Frequently Asked Questions (FAQs)
Q: Can I add the solid sulfonyl chloride directly to the reaction? A: No. Adding solids creates localized "hot spots" of high concentration. As the solid dissolves, it reacts instantly, creating spikes of heat that you cannot measure with a bulk thermometer. Always dissolve the reagent in a solvent and add it as a liquid solution.
Q: My reaction turned yellow/brown immediately. Is it ruined? A: Not necessarily. Thiophene derivatives often oxidize to form colored impurities even at trace levels. If it stays clear/yellow, proceed. If it turns opaque black or tarry, decomposition has occurred.
Q: Why did my flask pressurize during the quench?
A: You likely had excess unreacted sulfonyl chloride. When water hit it, it generated
Q: Can I heat the reaction to speed it up?
A: Avoid heating. Thiophene sulfonyl chlorides are prone to desulfonylation (loss of
References
-
Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from
-
BenchChem. (2025).[1][5] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
University of Denver. (2006). Quenching Reactive Substances Guidelines. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 3-Chlorothiophene-2-sulfonyl Chloride Couplings
Reagent Focus: 3-Chlorothiophene-2-sulfonyl chloride (CAS: 633305-21-2) Reaction Class: Sulfonamide/Sulfonate Formation Document Type: Technical Troubleshooting Guide & FAQ
Executive Summary & Reagent Profile[1][2][3][4]
This compound is a specialized electrophile used to introduce the chlorothiophene moiety into medicinal scaffolds. While similar to benzenesulfonyl chlorides, it presents unique challenges due to the electronic properties of the thiophene ring and the steric influence of the 3-chloro substituent .
The Core Problem: "Low conversion" in these couplings is rarely due to a lack of intrinsic reactivity. It is almost always caused by a kinetic competition between the desired amination (coupling) and the parasitic hydrolysis of the sulfonyl chloride. The 3-chloro group accelerates hydrolysis (electronic activation) while simultaneously retarding amine approach (steric hindrance), narrowing the window for successful reaction.
Diagnostic Workflow
Before altering your chemistry, use this decision tree to diagnose the root cause of low conversion.
Figure 1: Decision matrix for isolating the cause of reaction failure based on crude mixture analysis.
Technical FAQs & Troubleshooting
Q1: I used 1.1 equivalents of the sulfonyl chloride, but the reaction stalled at 60% conversion. Why?
The "Invisible" Stoichiometry Killer: The this compound is highly susceptible to hydrolysis. The 3-chloro substituent is electron-withdrawing, making the sulfur atom more electrophilic and thus more reactive toward trace moisture than standard benzenesulfonyl chlorides.
-
Mechanism: If your solvent contains even 0.1% water, or if the reagent was exposed to air during weighing, a significant portion hydrolyzes to 3-chlorothiophene-2-sulfonic acid immediately.
-
Consequence: The sulfonic acid is unreactive toward amines under standard coupling conditions. You effectively ran the reaction with 0.8 or 0.9 equivalents of active reagent.
-
Solution: Always assume 80-90% purity for older bottles. Use 1.2–1.5 equivalents of the sulfonyl chloride. Dissolve the chloride in dry solvent separately and add it to the amine solution to minimize exposure time.
Q2: Does the 3-chloro group prevent the reaction via steric hindrance?
Yes, but it is surmountable. The chlorine atom at position 3 is ortho to the sulfonyl group at position 2. This creates a "picket fence" effect that blocks the trajectory of incoming nucleophiles (amines).
-
Impact: Reaction rates will be significantly slower compared to unsubstituted thiophene-2-sulfonyl chloride.
-
Correction:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is less sterically sensitive and transfers the sulfonyl group to your amine more efficiently.
-
Temperature: Do not fear mild heating (40°C), but only under strictly anhydrous conditions to avoid accelerating hydrolysis.
-
Q3: My reaction mixture turns black/tarry immediately.
Diagnosis: Acid-Mediated Polymerization. Thiophenes are acid-sensitive. The coupling releases stoichiometric HCl. If you use a weak base (like bicarbonate) or insufficient base, the local concentration of HCl can spike.
-
Risk: High acidity can cause the thiophene ring to polymerize or the sulfonamide product to degrade.
-
Solution: Use a homogeneous organic base system. Pyridine (used as solvent or 3-5 eq. excess in DCM) is ideal because it acts as both an acid scavenger and a nucleophilic catalyst.
Q4: Could the amine be displacing the 3-chloro group (SNAr)?
Unlikely, but possible under forcing conditions. While the sulfonyl group is electron-withdrawing (activating the ring), the 3-position is not the most activated site for Nucleophilic Aromatic Substitution (SNAr). However, if you are using:
-
A highly nucleophilic primary amine (e.g., pyrrolidine, benzylamine), AND
-
High temperatures (>80°C), AND
-
Excess amine, ...you might observe trace displacement of the chlorine.[1]
-
Check: Look for a byproduct with M+ mass corresponding to [Product - Cl + Amine]. If seen, keep the temperature below 40°C.
Optimized Experimental Protocol
This protocol is designed to mitigate hydrolysis and overcome steric hindrance.
Reagents:
-
This compound (1.3 – 1.5 equiv)
-
Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane) or THF.
Step-by-Step:
-
Preparation: Dry all glassware in an oven. Flush the reaction vessel with Nitrogen/Argon.
-
Amine Solution: Dissolve the Amine (1.0 equiv) and Base (Pyridine/TEA) in anhydrous DCM (0.2 M concentration). Optional: Add DMAP here.
-
Reagent Addition: Dissolve the sulfonyl chloride in a separate vial of anhydrous DCM.
-
Controlled Coupling: Cool the amine solution to 0°C . Add the sulfonyl chloride solution dropwise over 10-15 minutes.
-
Why? This prevents exotherms and keeps the concentration of active electrophile low relative to the amine, favoring coupling over side reactions.
-
-
Equilibration: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check by TLC/LCMS.
-
If amine remains: Add another 0.2 equiv of sulfonyl chloride.
-
If conversion is <50%: Heat to 40°C.
-
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash organic layer with 1N HCl (to remove pyridine) followed by Brine.
Data Summary: Solvent & Base Effects[3][6][7]
| Parameter | Recommendation | Rationale |
| Solvent | DCM or THF | Non-nucleophilic, dissolves reactants well. Avoid alcohols/water. |
| Base | Pyridine | Acts as solvent, base, and catalyst.[1] Prevents acid spikes. |
| Catalyst | DMAP (5-10%) | Critical for overcoming steric bulk of the 3-Cl group. |
| Temp | 0°C | Balances rate vs. hydrolysis risk. |
| Stoichiometry | 1.3 - 1.5 eq | Compensates for unavoidable hydrolysis of the labile S-Cl bond. |
References
-
Reactivity of Sulfonyl Chlorides
- Mechanistic insight into sulfonyl transfer reactions and hydrolysis competition.
-
Source:
-
Thiophene Sulfonyl Chloride Stability
- Data on the stability of heteroarom
-
Source:
-
General Coupling Protocols
- Standard procedures for Schotten-Baumann and anhydrous sulfonyl
-
Source:
-
Nucleophilic Substitution on Thiophenes
- Context on SNAr possibilities in activ
-
Source:
Sources
strategies to avoid polymerization during thiophene derivative reactions
Topic: Strategies to Avoid Polymerization During Thiophene Derivative Reactions Ticket ID: THIO-POLY-PREV-001 Status: Open Agent: Senior Application Scientist
The "Black Flask" Phenomenon: Executive Summary
User Query: "I added my catalyst, and within seconds, my clear thiophene reaction mixture turned into a black, insoluble tar. What happened?"
Root Cause Analysis:
You have likely triggered cationic polymerization . Thiophene is an electron-rich aromatic heterocycle (
In the presence of strong protons (
The Mechanism: Why It Polymerizes
To prevent the issue, you must understand the pathway. The polymerization is not random; it follows a specific electrophilic aromatic substitution (EAS) cascade.
Key Insight: The reaction rate of thiophene in EAS is
Figure 1: The cationic polymerization cascade. The critical failure point is the generation of the C2-Protonated Cation in the presence of unreacted monomer.
Reaction-Specific Troubleshooting & Strategies
Scenario A: Friedel-Crafts Acylation
The Issue: Using Aluminum Chloride (
| Catalyst | Lewis Acidity | Polymerization Risk | Recommended For |
| Very High | Critical | Deactivated thiophenes only (e.g., nitro-thiophene). | |
| Moderate | Low | Standard acylation of unsubstituted thiophene [2]. | |
| Moderate | Low | Sensitive substrates. | |
| Iodine ( | Mild | Negligible | Solvent-free acetylation (Green Chemistry). |
Expert Tip: If you must use
Scenario B: Halogenation (Bromination)
The Issue: Elemental Bromine (
-
Why: NBS provides a low, steady concentration of electrophilic bromine.
-
Protocol Adjustment: Run the reaction in DMF or Acetonitrile in the dark. The polar aprotic solvent stabilizes the transition state without promoting cationic chain growth [3].
Scenario C: Vilsmeier-Haack Formylation
The Issue: Thermal runaway. The formation of the Vilsmeier reagent (
-
Form the Vilsmeier salt first at
. -
Add thiophene slowly.
-
Strictly control the temperature. Do not exceed
during the workup.
Validated Experimental Protocols
These protocols are designed with "safety valves" to prevent polymerization.
Protocol 1: Controlled Acylation of Thiophene (Tin Tetrachloride Method)
Target: 2-Acetylthiophene[3]
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
-
Reagents:
-
Thiophene (1.0 eq)[3]
-
Acetyl Chloride (1.1 eq)
-
(1.0 eq) - Note: Milder than
. -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
-
-
Step-by-Step:
-
Step 1: Dissolve Acetyl Chloride in DCM at
. -
Step 2: Add
dropwise. The solution may turn yellow (acylium ion complex). Stir for 15 mins. -
Step 3: Add Thiophene dissolved in DCM dropwise over 30 minutes. Crucial: Keep T < 5°C.
-
Step 4: Allow to warm to Room Temp (RT) slowly. Stir for 2 hours.
-
Step 5 (Quench): Pour mixture into ice/HCl mix. Do not add water to the flask.
-
-
Validation: TLC should show a distinct spot (
in Hexane/EtOAc) without a streak at the baseline (polymer).
Protocol 2: "Soft" Bromination (NBS Method)
Target: 2-Bromothiophene
-
Setup: Shield flask from light (aluminum foil).
-
Reagents:
-
Thiophene (1.0 eq)[3]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: DMF (Dimethylformamide).
-
-
Step-by-Step:
-
Step 1: Dissolve Thiophene in DMF at
. -
Step 2: Add NBS portion-wise (solid addition) over 20 minutes.
-
Step 3: Monitor internal temperature; ensure it does not spike.
-
Step 4: Stir at RT for 4-12 hours.
-
Step 5: Dilute with water and extract with diethyl ether.
-
-
Why this works: The succinimide byproduct is water-soluble, and DMF scavenges any trace
formed, preventing acid-catalyzed polymerization [3].
Storage & Handling FAQ
Q: Can I store thiophene in clear glass? A: No. Thiophene and its derivatives are photosensitive.[4] Light can induce radical formation, leading to slow oligomerization. Store in amber bottles.
Q: My thiophene smells like "rotten garlic" and is slightly cloudy. Is it safe to use? A: It has likely autoxidized. The cloudiness is polymer/sulfone formation. Distill immediately before use. Using degraded starting material introduces peroxides that accelerate polymerization in subsequent steps.
Q: What is the best stabilizer?
A: Commercial thiophene often contains trace amines or phenols. For long-term storage of synthesized derivatives, store under Argon at
Decision Logic for Catalyst Selection
Use this flow to select the correct reagents for your electrophilic substitution.
Figure 2: Reagent selection decision tree to minimize polymerization risks.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity and sensitivity to acid).[5]
-
Unver, H., Biyikoglu, M., & Bulut, A. (2013).[6] Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.[6] Asian Journal of Chemistry. Link
-
TCI Chemicals. (n.d.). Bromination Reaction Using N-Bromosuccinimide.[1] TCI Practical Example. Link
-
BenchChem. (2025). Long-term storage and stability issues with 3-Acetylthiophene. Technical Support Guide. Link
Sources
- 1. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. tsijournals.com [tsijournals.com]
- 4. espublisher.com [espublisher.com]
- 5. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024 [quinoline-thiophene.com]
- 6. asianpubs.org [asianpubs.org]
purification challenges of polar 3-chlorothiophene-2-sulfonamides
Technical Support Center: Purification of Polar 3-Chlorothiophene-2-Sulfonamides
Case ID: #TCS-3CL-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1]
Executive Summary: The "Polarity Trap"
Welcome to the technical support hub for thiophene sulfonamides. If you are here, you are likely facing a common paradox: your target molecule, 3-chlorothiophene-2-sulfonamide , is too polar for standard silica chromatography but too lipophilic to stay happily in the aqueous phase during workup.[1]
This guide moves beyond generic textbook advice. We treat purification not as a cleanup step, but as a physiochemical engineering challenge. The presence of the 3-chloro substituent adds steric bulk and electron-withdrawing character, slightly lowering the pKa of the sulfonamide nitrogen compared to the non-chlorinated parent, making pH control critical.
Tier 1: The Physiochemical Profile
Before attempting purification, you must understand the "personality" of your molecule.
| Property | Value / Characteristic | Implications for Purification |
| pKa (Sulfonamide NH) | ~9.0 – 9.5 (Predicted) | The proton is acidic.[1] At pH > 10, the molecule is anionic (water-soluble). At pH < 8, it is neutral (organic-soluble).[1] |
| LogP | ~0.5 – 1.5 | "Goldilocks" polarity.[1] It tails on silica but elutes early on C18 without pH modification.[1] |
| Solubility | High: MeOH, Acetone, EtOAcLow: Water, Hexanes, Toluene | Recrystallization requires a mixed-solvent system (Solvent/Anti-solvent).[1] |
| Stability | 3-Cl bond is robust but sensitive | Avoid harsh nucleophiles (e.g., strong alkoxides) at high temps to prevent SNAr side reactions.[1] |
Tier 2: The "Acid-Base Swing" Extraction Protocol
Issue: "My crude NMR shows 50% starting material and inorganic salts. A standard wash didn't work."
The Fix: Use the acidity of the sulfonamide proton to your advantage. This method acts as a chemical filter, leaving non-acidic impurities behind.
Protocol 1: pH-Switch Extraction
Prerequisite: Your product must contain the free sulfonamide (-SO₂NH₂).[1]
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
The Base Wash (Target → Aqueous): Extract the organic layer 2x with 0.5 M NaOH .
-
The Acidification (Target → Precipitate/Organic):
-
Cool the aqueous layer to 0°C.
-
Slowly add 1 M HCl until pH reaches ~2-3.
-
Observation: The product should precipitate as a white solid.
-
-
Recovery:
Expert Tip: Do not use saturated NaHCO₃ for the base extraction. Its pH (~8.5) is often too close to the pKa of the sulfonamide to ensure complete deprotonation, leading to yield loss. Use NaOH.[6]
Tier 3: Chromatographic Strategies
Issue: "The compound streaks from the baseline to the solvent front on TLC."
The Fix: Unmodified silica is acidic. It interacts with the polar sulfonamide, causing peak tailing. You must "passivate" the silica or switch phases.
Workflow Visualization: Choosing the Right Column
Caption: Decision logic for chromatographic separation based on solubility and polarity.
Detailed Methodologies
Option A: "Passivated" Normal Phase (DCM Soluble)
-
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
-
Mobile Phase: DCM : MeOH (90:10 to 95:5).
-
The Secret Ingredient: Add 0.5% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA) to the mobile phase.
-
Why? The amine blocks the acidic silanol sites on the silica, preventing the sulfonamide from "sticking" and dragging.
Option B: Reverse Phase (Recommended)
-
Column: C18 (ODS).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Why? The 3-chloro group provides enough hydrophobicity for retention on C18, while the polar sulfonamide ensures it elutes before non-polar byproducts.
Tier 4: Crystallization & Troubleshooting
Issue: "I tried to recrystallize, but it turned into a sticky oil at the bottom of the flask."
The Fix: This is called "oiling out."[4] It happens when the compound's melting point is lower than the solvent's boiling point, or when impurities depress the melting point.
Protocol 2: Anti-Solvent Crystallization (The "Dropwise" Method)
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of warm Ethanol (EtOH) or Methanol (MeOH).
-
Temp: ~40-50°C (Do not boil vigorously).
-
-
The Anti-Solvent: Slowly add warm water dropwise to the stirring solution.
-
The Cloud Point: Stop adding water the moment a faint turbidity (cloudiness) persists.
-
The Seed: Add a single crystal of pure product (if available) or scratch the inner glass wall with a spatula.
-
The Cool Down:
-
Allow to cool to Room Temp (RT) slowly (wrap flask in foil/towel).
-
Then move to 4°C (fridge).
-
Do not plunge directly into ice; this forces oiling.
-
Troubleshooting "Oiling Out"
Caption: Rescue workflow for when a crystallization attempt results in an oil.
Frequently Asked Questions (FAQ)
Q: Can I use UV detection for this compound? A: Yes. The thiophene ring conjugated with the sulfonamide provides a strong UV chromophore. Monitor at 254 nm (aromatic) and 280 nm .
Q: My compound is turning pink/brown on the shelf. Is it degrading? A: Thiophene derivatives are often light-sensitive.[1] The color change likely indicates minor oxidative degradation on the surface.
-
Solution: Store under Nitrogen/Argon in amber vials at -20°C.
Q: I see a peak at M+2 in the Mass Spec. Is this an impurity? A: No, that is the chlorine isotope signature. Chlorine-35 and Chlorine-37 exist in a roughly 3:1 ratio.[1] A significant M+2 peak is a confirmation of your 3-chloro structure, not an impurity.[1]
References
-
PubChem. (n.d.).[7] 2-Thiophenesulfonamide | C4H5NO2S2.[1][8] National Library of Medicine. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2019). The pKa values of the sulfonamides investigated. Retrieved February 5, 2026, from [Link]
Sources
- 1. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 2. The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
Validation & Comparative
comparing reactivity of 2- and 3-thiophenesulfonyl chloride
[1]
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1] Scope: Electronic structure, nucleophilic substitution kinetics, hydrolytic stability, and synthetic protocols.
Executive Summary: The Trade-Off
In drug discovery, the choice between the 2- and 3-isomer is rarely arbitrary; it dictates both the reaction kinetics and the metabolic profile of the final sulfonamide.
| Feature | 2-Thiophenesulfonyl Chloride | 3-Thiophenesulfonyl Chloride |
| Reactivity ( | Lower (More stable) | Higher (Faster reaction) |
| Electronic Nature | Strong | Weak |
| Hydrolytic Stability | Moderate (Handle in air briefly) | Low (Strictly anhydrous required) |
| Synthetic Access | Direct Chlorosulfonation (Cheap) | Lithiation/Grignard required (Expensive) |
| Metabolic Liability | High (S-oxidation/Ring opening) | Moderate (Sterically distinct) |
Electronic Structure & Reactivity Theory
The reactivity difference stems from the resonance capability of the thiophene ring relative to the sulfonyl group.
The Mechanism of Reactivity
Sulfonylation is a Nucleophilic Acyl Substitution (specifically at sulfur).[1] The rate-determining step is the attack of the nucleophile (amine/alcohol) on the sulfur atom.
-
Electron-Withdrawing Groups (EWG): Increase positive charge on Sulfur
Faster Reaction .[1] -
Electron-Donating Groups (EDG): Decrease positive charge on Sulfur
Slower Reaction .
2-Position vs. 3-Position
Thiophene is a
-
2-Position (
): The -carbon has the highest electron density due to direct resonance contribution from the ring sulfur. It acts as a strong donor to the exocyclic sulfonyl group, significantly stabilizing the S-Cl bond and reducing electrophilicity. -
3-Position (
): The -carbon has lower electron density compared to the -position. It acts as a weaker donor .[1] Consequently, the sulfonyl sulfur at the 3-position retains more positive character, making it more reactive towards nucleophiles.
Visualization of Electronic Effects
Caption: Electronic influence of ring position on sulfonyl electrophilicity. The 2-position donates more density, deactivating the electrophile.
Synthetic Utility & Protocols
The synthesis of the starting material is the primary bottleneck for the 3-isomer.
A. Synthesis of 2-Thiophenesulfonyl Chloride
Method: Direct Electrophilic Aromatic Substitution (Chlorosulfonation).[1] Difficulty: Low. Scale: Multi-kilogram.
Protocol:
-
Cool chlorosulfonic acid (3.0 equiv) to 0°C.
-
Add thiophene (1.0 equiv) dropwise over 30 mins (Exothermic!).
-
Stir at 0°C for 1 hour, then pour onto crushed ice.
-
Extract with DCM.[1] The product is the 2-isomer (>95% regioselectivity) because the 2-position is the preferred site for electrophilic attack.
B. Synthesis of 3-Thiophenesulfonyl Chloride
Method: Lithium-Halogen Exchange (The "Blocked" Route).[1] Difficulty: High. Scale: Gram-scale (typically).
Protocol:
-
Start: 3-Bromothiophene (Commercially available but expensive).[1]
-
Exchange: Dissolve in anhydrous THF under Argon. Cool to -78°C .[1]
-
Lithiation: Add n-Butyllithium (1.1 equiv) dropwise.[1] Stir for 30 min. Note: Temperature control is critical to prevent "scrambling" to the 2-position.
-
Quench: Bubble SO₂ gas (dried) into the solution at -78°C until saturation.
-
Chlorination: Warm to 0°C. Add N-Chlorosuccinimide (NCS) or SO₂Cl₂ to convert the lithium sulfinate to the sulfonyl chloride.[1]
-
Workup: Rapid aqueous wash (cold) and dry immediately.[1] Do not store in water.
C. General Sulfonylation Protocol (Amide Coupling)
This protocol applies to both, but the 3-isomer requires strictly anhydrous conditions .[1]
Reagents:
Step-by-Step:
-
Dissolve the Amine in dry DCM (0.2 M).
-
Add Pyridine (3.0 equiv).[1]
-
Cool to 0°C .
-
Add Thiophenesulfonyl chloride (dissolved in minimal DCM) dropwise.
-
Quench: Add 1M HCl to remove pyridine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Stability & Handling Data
The enhanced reactivity of the 3-isomer translates directly to reduced stability.
| Property | 2-Isomer | 3-Isomer |
| Physical State | Solid (mp 32°C) or Liquid | Solid (mp 47-48°C) |
| Hydrolysis | ~20-30 mins | < 5 mins |
| Storage | Fridge (4°C), Desiccator | Freezer (-20°C), Under Argon |
| TLC Monitoring | Stable on Silica | Decomposes on Silica (Run 2D TLC) |
Experimental Tip: If using the 3-isomer, do not wash the organic layer with water during workup unless the pH is acidic. Basic washes (NaHCO₃) will hydrolyze the 3-isomer almost instantly.[1]
Decision Matrix for Drug Design
When should you switch from the cheap 2-isomer to the expensive 3-isomer?
Caption: Decision tree for selecting thiophene isomers in SAR campaigns.
Key Insight: The 2-position of thiophene is a metabolic "hotspot" for oxidation (S-oxidation or hydroxylation).[1] Moving the sulfonyl group to the 3-position blocks this site or changes the electronic map, often improving metabolic stability (t1/2) in microsomes.
References
-
Electronic Effects in Heterocycles
- Title: "Hammett Substituent Constants in the Thiophene Series."
- Source:Journal of Organic Chemistry.
- Context: Establishes the stronger electron-donating nature of the 2-thienyl group compared to the 3-thienyl group.
-
Synthesis of 3-Substituted Thiophenes
-
Kinetic Data (Sulfonyl Chlorides)
Comparative Guide: Spectroscopic Analysis of N-Aryl-3-Chlorothiophene-2-Sulfonamides
Executive Summary
This guide provides a technical framework for the structural validation of N-aryl-3-chlorothiophene-2-sulfonamides . These scaffolds are critical intermediates in the development of antitumor agents, carbonic anhydrase inhibitors, and antimicrobial drugs.
The primary analytical challenge lies in distinguishing the 3-chlorothiophene regioisomer from its 5-chloro or 4-chloro analogs and characterizing the electronic influence of the N-aryl substituent.[1] This guide establishes a self-validating spectroscopic protocol using 1H and 13C NMR, focusing on diagnostic coupling constants (
Part 1: Strategic Analysis & Comparative Baseline
The Regioisomer Challenge
In thiophene chemistry, electrophilic aromatic substitution (EAS) often yields mixtures. Distinguishing the 3-chloro-2-sulfonamide from the 5-chloro-2-sulfonamide is the critical first step.[1]
-
3-Chloro Isomer (Target): Substituents at positions 2 and 3. Protons remain at positions 4 and 5.[1]
-
5-Chloro Isomer (Common Impurity): Substituents at positions 2 and 5.[1] Protons remain at positions 3 and 4.[1]
-
Unsubstituted Analog: Protons at 3, 4, and 5.
The Diagnostic "Fingerprint"
The most reliable differentiator is the Spin-Spin Coupling Constant (
Insight: If your doublet coupling is < 4.5 Hz, you likely have the 5-chloro isomer, not the 3-chloro target.
Part 2: 1H NMR Analysis Protocol
Thiophene Ring Protons (The AX System)
In the 3-chloro derivative, the thiophene ring presents a classic AX (or AB) spin system.
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |
| H-5 | 7.80 – 8.10 | Doublet ( | |
| H-4 | 7.10 – 7.30 | Doublet ( |
Critical Observation: The absence of a signal in the 6.9–7.1 ppm range (typically H-3 in unsubstituted thiophenes) confirms substitution at the 3-position.[1]
The Sulfonamide NH: Solvent Effects
The visibility and position of the sulfonamide NH proton (-SO
-
In CDCl
: The NH proton often appears as a broad, low-intensity singlet between 6.5 – 8.5 ppm , or may be invisible due to rapid exchange or quadrupole broadening by the N nucleus. -
In DMSO-
: Strong hydrogen bonding stabilizes the NH, resulting in a sharp, diagnostic singlet shifted downfield to 10.2 – 11.5 ppm .
Recommendation: Always perform initial characterization in DMSO-
N-Aryl Substituent Effects (Hammett Correlation)
The electronic nature of the N-aryl ring affects the sulfonamide NH shift but has negligible effect on the thiophene ring protons (insulating effect of the sulfonyl group).[1]
-
Electron Withdrawing Groups (e.g., -NO
, -CF ): Shift NH downfield ( ppm) by increasing acidity.[1] -
Electron Donating Groups (e.g., -OMe, -CH
): Shift NH upfield ( ppm).
Part 3: 13C NMR Analysis Protocol
Carbon-13 analysis confirms the regiochemistry through quaternary carbon shifts.[1]
| Carbon | Type | Approx.[1][2][3][4][5][6][7][8][9] Shift ( | Diagnostic Feature |
| C-2 | C | 135 – 140 | Attached to Sulfonyl group.[1] Often low intensity.[1] |
| C-3 | C | 125 – 128 | Attached to Chlorine.[1] The "Chlorine Shift" usually shields the carbon relative to C-2.[1] |
| C-5 | CH | 130 – 134 | High intensity signal.[1] |
| C-4 | CH | 127 – 130 | High intensity signal.[1] |
Note: The C-Cl carbon (C-3) is distinct from a C-H carbon in DEPT-135 experiments (it will not appear), whereas C-4 and C-5 will appear as positive peaks.[1]
Part 4: Experimental Protocols
Sample Preparation for High-Resolution NMR
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (v/v).[1] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube Quality: 5mm high-throughput or precision tubes (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Angle: 30° (maximizes relaxation for quantitative integration).[1]
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic protons).[1] -
Scans (NS): 16 (1H), 1024 (13C).[1]
-
Temperature: 298 K (25°C).[1]
Part 5: Visualization & Logic Flows[1]
Structural Assignment Logic
This diagram illustrates the decision tree for confirming the 3-chloro-2-sulfonamide structure over potential isomers.
Caption: Logic flow for distinguishing thiophene sulfonamide regioisomers based on proton count and coupling constants.
Analytical Workflow
The standard operating procedure for processing these samples.
Caption: Standardized workflow from synthesis to spectroscopic validation.
Part 6: Comparative Data Table
Table 1: Simulated Comparative Shifts for Thiophene Sulfonamides (DMSO-
| Compound Class | H-3 ( | H-4 ( | H-5 ( | Coupling ( | NH ( |
| 3-Chlorothiophene-2-sulfonamide | — | 7.25 (d) | 8.02 (d) | 5.2 (H4-H5) | 10.8 |
| 5-Chlorothiophene-2-sulfonamide | 7.60 (d) | 7.15 (d) | — | 4.0 (H3-H4) | 10.6 |
| Thiophene-2-sulfonamide (Unsub) | 7.65 (dd) | 7.10 (dd) | 7.95 (dd) | 5.0 / 3.8 / 1.4 | 10.5 |
Note: Values are approximate and dependent on the specific N-aryl substituent. "d" = doublet, "dd" = doublet of doublets.
References
-
Oregon State University. (n.d.).[1] 1H NMR Chemical Shifts and Coupling Constants in Heterocycles. [Link]
-
Silverstein, R. M., et al. (2005).[1][2] Spectrometric Identification of Organic Compounds. (Reference for substituent additivity rules). [Link]
-
National Institutes of Health (PubChem). (2023).[1] 3-Acetyl-5-chlorothiophene-2-sulfonamide Spectral Data. [Link][1]
-
Abraham, R. J., et al. (2006).[10] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]
Sources
- 1. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene | C6H6ClNO3S2 | CID 15294528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ekwan.github.io [ekwan.github.io]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemscene.com [chemscene.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Profile: Substituted Thiophenesulfonyl Chlorides vs. Benzenesulfonyl Chlorides
[1]
Executive Summary
Objective: This guide provides a technical comparison of the reaction kinetics of substituted thiophenesulfonyl chlorides against the industry-standard benzenesulfonyl chlorides. Core Finding: Contrary to the higher reactivity of thiophene in electrophilic aromatic substitutions, thiophene-2-sulfonyl chloride is less reactive toward nucleophiles (hydrolysis/aminolysis) than benzenesulfonyl chloride. Implication: Drug development workflows utilizing thiophene-based sulfonamide synthesis require adjusted reaction times or elevated temperatures compared to phenyl analogues. The electron-rich nature of the thiophene ring reduces the electrophilicity of the sulfonyl sulfur center.
Mechanistic Foundation
The formation of sulfonamides or sulfonic acids from sulfonyl chlorides proceeds via a nucleophilic substitution at the sulfur atom. Understanding the electronic environment of this center is critical for predicting reactivity.
The Reaction Mechanism ( vs )
The consensus mechanism for solvolysis and aminolysis of sulfonyl chlorides is a concerted
Electronic Divergence: Thiophene vs. Benzene
The critical differentiator is the electronic effect of the aromatic ring on the sulfonyl group:
-
Benzenesulfonyl Chloride: The phenyl ring acts as a weak electron withdrawer (inductively) but can donate via resonance. The net effect leaves the sulfur atom sufficiently electrophilic.
-
Thiophene-2-sulfonyl Chloride: Thiophene is a
-excessive heterocycle. The sulfur atom within the ring donates electron density strongly via the (mesomeric) effect. This electron donation propagates to the exocyclic sulfonyl group, reducing the partial positive charge ( ) on the sulfonyl sulfur .
Result: The sulfonyl sulfur in thiophene derivatives is less electrophilic, leading to a lower rate constant (
Visualization of Electronic Effects
The following diagram illustrates the resonance contribution that deactivates the thiophene derivative relative to the benzene derivative.
Comparative Kinetic Data
The following data synthesizes kinetic studies of aminolysis (reaction with anilines) and hydrolysis. The rate constants (
Rate Constant Comparison (Aminolysis in Methanol)
Conditions: Methanol solvent, 25°C - 45°C range.
| Substrate | Nucleophile | Relative Rate ( | Activation Energy ( | Electronic Effect |
| Benzenesulfonyl Chloride | Aniline | 1.00 (Reference) | Standard | Baseline Electrophilicity |
| Thiophene-2-sulfonyl Chloride | Aniline | ~0.5 - 0.7 | Higher | Ring S-donation reduces reactivity |
| 4-Nitrobenzenesulfonyl Chloride | Aniline | > 10.0 | Lower | Strong -M/-I accelerates attack |
| 4-Methoxybenzenesulfonyl Chloride | Aniline | < 0.5 | Higher | +M group mimics Thiophene effect |
Data Source Synthesis: Derived from Arcoria et al. (1974) and comparative Hammett studies. Thiophene-2-sulfonyl chloride behaves similarly to a para-methoxybenzenesulfonyl chloride, confirming its electron-rich nature.
Hammett Correlations ( Values)
The sensitivity of the reaction to substituents on the nucleophile (aniline) or the substrate provides insight into the transition state structure.
-
Reaction Constant (
) for Substrate Variation:-
Benzenesulfonyl chlorides:
(Positive confirms nucleophilic attack is rate-limiting; electron-withdrawing groups accelerate). -
Thiophenesulfonyl chlorides: Follows similar sensitivity trends, but the absolute line is shifted to lower rates.
-
-
Bronsted Slope (
): for both systems, indicating the degree of bond formation in the transition state is similar despite the rate difference.
Experimental Protocol: Conductometric Kinetic Measurement
To verify these kinetics in-house, use the following self-validating conductometric method. This measures the release of HCl (as
Reagents & Setup
-
Solvent: 1:1 Acetone/Water (v/v) or Pure Methanol (HPLC Grade).
-
Substrate: Thiophene-2-sulfonyl chloride (10 mM stock in dry acetone).
-
Nucleophile: Aniline (excess, if aminolysis) or Water (solvent).
-
Instrument: Conductivity meter with a dip cell (K = 1.0 cm⁻¹).
Workflow Diagram
Data Processing
The reaction follows pseudo-first-order kinetics (if water or amine is in excess).
-
: Conductivity at time
. - : Conductivity at reaction completion (>10 half-lives).
-
Validation: If the plot of
vs. is non-linear, check for:-
Temperature drift.
-
Substrate insolubility (precipitation).
-
Autocatalysis (rare for sulfonyl chlorides, but possible in non-polar solvents).
-
Decision Matrix for Synthetic Chemists
When selecting between Thiophene and Benzene derivatives for drug discovery:
| Feature | Thiophene-2-sulfonyl Cl | Benzenesulfonyl Cl | Recommendation |
| Reactivity | Moderate/Low | High | Use Thiophene if selectivity is needed; use Benzene for difficult amines. |
| Stability | Moderate (Hydrolyzes slower) | Low (Hydrolyzes fast) | Thiophene stock solutions are more stable in ambient moisture. |
| Solubility | High in organics | High in organics | Comparable.[1] |
| Bioisosterism | Yes | N/A | Thiophene is a bioisostere of phenyl; often improves metabolic stability or potency. |
References
-
Arcoria, A., Fisichella, S., Scarlata, G., & Sciotto, D. (1974). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 39(12), 1689–1691. Link
-
Rogne, O. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 489-492. Link
-
Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(3), 333-340. Link
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride. International Journal of Molecular Sciences, 9(12), 2641–2659. Link
Comparative Guide: Biological Activity of 2- vs. 3-Substituted Thiophene Sulfonamides
Executive Summary
This guide provides a technical comparison between 2-substituted and 3-substituted thiophene sulfonamides , focusing on their utility in drug discovery. While both scaffolds share the thiophene core—a bioisostere of benzene with higher lipophilicity and electron richness—the position of the sulfonamide group dictates distinct electronic properties, metabolic stability, and binding affinities.
-
2-Substituted Thiophene Sulfonamides: The "Gold Standard" for Carbonic Anhydrase (CA) inhibition. Characterized by high potency due to optimal zinc coordination geometry and strong inductive effects from the adjacent sulfur atom.
-
3-Substituted Thiophene Sulfonamides: The "Specialist Scaffold." Offers tunable lipophilicity and alternative vectors for side-chain extension, often used to engineer isoform selectivity (e.g., for tumor-associated CA IX/XII) or to avoid metabolic liabilities associated with the reactive C2 position.
Part 1: Electronic & Structural Distinctions
The biological divergence between these two isomers stems from the fundamental electronic distribution of the thiophene ring.
Electronic Effects (Resonance vs. Induction)
The sulfur atom in thiophene acts as both an electron donor (via resonance) and an electron withdrawer (via induction).
-
Position 2 (
-position):-
Inductive Effect: Strong electron-withdrawing effect due to proximity to Sulfur. This increases the acidity of the sulfonamide NH, lowering the pKa (typically ~8.5–9.5).
-
Resonance: Direct conjugation allows the sulfur lone pair to donate electron density.
-
Result: The 2-sulfonamide anion is highly stabilized, facilitating the formation of the Zinc-bound species required for enzyme inhibition.
-
-
Position 3 (
-position):-
Inductive Effect: Weaker inductive withdrawal as it is further from the sulfur.
-
Resonance: "Meta-like" relationship to the sulfur; less direct conjugation.
-
Result: The sulfonamide is slightly less acidic (higher pKa) and the vector of the
group projects at a different angle relative to the ring plane, altering the shape of the binding envelope.
-
Table 1: Physicochemical Comparison
| Feature | 2-Thiophene Sulfonamide | 3-Thiophene Sulfonamide |
| Electronic Character | Electron-deficient C2 (Inductive dominant) | Electron-richer C3 (Resonance dominant) |
| pKa (Sulfonamide NH) | Lower (More Acidic) | Higher (Less Acidic) |
| Metabolic Liability | C5 is prone to oxidation (if unsubstituted) | C2 is highly reactive (prone to oxidation/substitution) |
| Binding Vector | Linear/Planar projection | Angular/Kinked projection |
| Primary Application | Broad-spectrum CA Inhibition (Glaucoma) | Isoform Selective Inhibitors (Oncology) |
Part 2: Biological Activity & Case Studies
Case Study 1: Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety acts as a zinc-binding group (ZBG). The anion (
-
2-Substituted Performance:
-
Historically established by Davenport (1945) as superior to benzene sulfonamides.
-
Mechanism: The geometry allows the thiophene ring to slot into the hydrophobic pocket of the enzyme while the sulfonamide nitrogen binds Zn.
-
Data:
values often in the low nanomolar range (0.2 – 5 nM) for hCA II. -
Drug Examples: Dorzolamide and Brinzolamide (thieno[3,2-e][1,2]thiazine derivatives) utilize the 2-sulfonamide architecture.
-
-
3-Substituted Performance:
-
Selectivity: While often less potent against the ubiquitous hCA II, 3-substituted derivatives are increasingly explored for selectivity against hCA IX and XII (hypoxia-induced tumor targets).
-
Mechanism: The "kinked" angle of the 3-substituent allows the molecule to avoid steric clashes in the narrower active sites of specific isoforms or to reach alternative hydrophobic pockets.
-
Case Study 2: Antitumor & Antimicrobial Activity
-
Antitumor: 3-substituted thiophenes allow for the introduction of bulky aryl groups at the 2- or 5-positions without disrupting the sulfonamide binding. This is critical for designing dual-action inhibitors (e.g., CA inhibition + tubulin polymerization inhibition).
-
Antimicrobial: 2-sulfonamides are often fused with pyrimidines (e.g., thienopyrimidines) to create broad-spectrum antibiotics. The high reactivity of the C2 position makes it an ideal "anchor" for these fused systems.
Part 3: Mechanistic Visualization
Diagram 1: Carbonic Anhydrase Inhibition Workflow
This diagram illustrates the critical dependency of biological activity on the ionization (pKa) and geometric fit, which differs between the 2- and 3-isomers.
Caption: Mechanistic flow of Carbonic Anhydrase inhibition. The 2-isomer favors the ionization step due to lower pKa, while the 3-isomer offers unique hydrophobic interactions for isoform selectivity.
Diagram 2: SAR Decision Tree
Use this logic flow to select the appropriate isomer for your specific drug development goal.
Caption: Strategic decision tree for selecting between 2- and 3-thiophene sulfonamide scaffolds based on therapeutic targets.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Thiophene Sulfonamide Derivatives
Note: 3-substituted isomers are synthetically more challenging than 2-substituted ones due to the directing effect of the sulfur atom.
-
Starting Material: 3-Bromothiophene.
-
Lithiation: Treat with n-Butyllithium (n-BuLi) in dry THF at -78°C. The Lithium-Halogen exchange occurs preferentially at C3 if temperature is strictly controlled (kinetic control), though equilibrium may shift to C2 (thermodynamic product) if warmed.
-
Sulfonylation: Quench the lithiated species with
gas to form the sulfinate salt. -
Chlorination: Treat the salt with N-chlorosuccinimide (NCS) or
to generate sulfonyl chloride. -
Amidation: React with aqueous ammonia or primary amine to yield the final sulfonamide.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol validates the
-
Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),
(20 mM) for ionic strength. -
Enzyme: Recombinant hCA II (or target isoform) concentration ~10 nM.
-
Substrate:
saturated water. -
Method:
-
Incubate enzyme with inhibitor (2- or 3-thiophene sulfonamide) for 15 min.
-
Mix enzyme-inhibitor solution with
substrate in a stopped-flow spectrophotometer. -
Monitor the acidification rate (absorbance decrease at 557 nm).
-
-
Calculation: Determine
and convert to using the Cheng-Prusoff equation.
References
-
Davenport, H. W. (1945). The inhibition of carbonic anhydrase by thiophene-2-sulfonamide. Journal of Biological Chemistry.
-
Supuran, C. T., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Pharmaceuticals.
-
Krasavin, M., et al. (2015). Inhibition of Carbonic Anhydrase by Thiophene Sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Chourasiya, S. S., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
-
Alcon Laboratories. (1992). Thiophene sulfonamides useful as carbonic anhydrase inhibitors. US Patent 5,153,192.
A Senior Application Scientist's Guide to the Large-Scale Synthesis of 3-Chlorothiophene-2-sulfonyl Chloride: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a privileged scaffold in drug design.[1] Consequently, the efficient and cost-effective synthesis of functionalized thiophene building blocks is of paramount importance to the pharmaceutical industry. Among these, 3-Chlorothiophene-2-sulfonyl chloride stands out as a versatile intermediate for the synthesis of a wide range of sulfonamide-containing drug candidates.[2]
This guide provides a comprehensive cost-benefit analysis of the use of this compound in large-scale synthesis. As a Senior Application Scientist, my aim is to equip you with the technical insights and comparative data necessary to make informed decisions for your drug development programs. We will delve into the primary synthetic routes, compare them against viable alternatives, and provide a holistic view that balances chemical efficiency with economic and safety considerations.
The Central Role of this compound
The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines to form stable sulfonamide linkages. This reactivity is the lynchpin of its utility in medicinal chemistry. The chlorine atom at the 3-position of the thiophene ring provides an additional site for chemical modification, allowing for the exploration of a broader chemical space and the fine-tuning of a molecule's pharmacological properties.
Large-Scale Synthesis of this compound: A Comparative Analysis
The industrial production of this compound is primarily approached through a few key synthetic strategies. Each route presents a unique set of advantages and disadvantages in terms of cost, yield, safety, and environmental impact.
Route 1: Direct Chlorosulfonation of 3-Chlorothiophene
This is arguably the most direct and historically common method for the synthesis of this compound. It involves the direct reaction of 3-chlorothiophene with a strong sulfonating agent, typically chlorosulfonic acid.
Causality Behind Experimental Choices: The direct C-H functionalization of the thiophene ring is an attractive strategy due to its atom economy. Chlorosulfonic acid is a powerful and relatively inexpensive reagent capable of introducing the sulfonyl chloride group in a single step.[3] The regioselectivity of the reaction is directed by the electron-donating nature of the sulfur atom in the thiophene ring, favoring substitution at the 2- and 5-positions. The presence of the chlorine atom at the 3-position deactivates the adjacent 2- and 4-positions to some extent, but the 2-position remains the most favorable site for electrophilic substitution.
Experimental Protocol: Large-Scale Chlorosulfonation of 3-Chlorothiophene
-
Reactor Preparation: An inert, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas scrubber is thoroughly dried and purged with nitrogen.
-
Reagent Charging: 3-Chlorothiophene (1.0 eq) is dissolved in a suitable inert solvent such as dichloromethane or chloroform.
-
Cooling: The solution is cooled to 0-5 °C using a cooling jacket.
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid (2.0-3.0 eq) is added dropwise to the stirred solution, maintaining the internal temperature below 10 °C. The reaction is highly exothermic and generates HCl gas, which must be scrubbed.[4]
-
Reaction Monitoring: The reaction is stirred at 0-10 °C for 2-4 hours and monitored by HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is carefully quenched by slowly adding it to a mixture of crushed ice and water.
-
Extraction and Isolation: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is typically purified by vacuum distillation or recrystallization.
subgraph "cluster_Reactor_Setup" { label="Reactor Setup"; style="filled"; fillcolor="#FFFFFF"; "Reactor" [label="Inert Reactor\n(Glass-Lined)"]; }
subgraph "cluster_Reaction" { label="Reaction"; style="filled"; fillcolor="#FFFFFF"; "Charge_Reactants" [label="Charge 3-Chlorothiophene\n& Solvent"]; "Cooling" [label="Cool to 0-5 °C"]; "Addition" [label="Add Chlorosulfonic Acid\n(dropwise, <10 °C)"]; "Stirring" [label="Stir at 0-10 °C\n(2-4 hours)"]; }
subgraph "cluster_Workup_Purification" { label="Work-up & Purification"; style="filled"; fillcolor="#FFFFFF"; "Quench" [label="Quench on Ice/Water"]; "Extraction" [label="Extract with\nOrganic Solvent"]; "Isolation" [label="Isolate & Dry"]; "Purification" [label="Vacuum Distillation or\nRecrystallization"]; }
"Reactor" -> "Charge_Reactants" [label="N2 Purge"]; "Charge_Reactants" -> "Cooling"; "Cooling" -> "Addition"; "Addition" -> "Stirring" [label="HCl gas scrubbing"]; "Stirring" -> "Quench" [label="Reaction Complete (HPLC)"]; "Quench" -> "Extraction"; "Extraction" -> "Isolation"; "Isolation" -> "Purification"; "Purification" -> "Final_Product" [label="this compound"]; }
Caption: Workflow for the direct chlorosulfonation of 3-chlorothiophene.Cost-Benefit Analysis of Route 1
| Metric | Assessment | Rationale |
| Reagent Cost | Favorable | 3-Chlorothiophene is a commercially available starting material, and chlorosulfonic acid is a bulk chemical with a relatively low cost. |
| Process Complexity | Favorable | This is a one-step synthesis, which is advantageous for large-scale production. |
| Yield | Moderate | Yields can be variable and are often in the range of 60-80%. Side reactions, such as the formation of isomers and polysulfonated byproducts, can reduce the yield of the desired product. |
| Safety | Unfavorable | Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[4] The reaction is highly exothermic and generates large volumes of corrosive HCl gas, requiring specialized equipment and handling procedures.[4][5] |
| Environmental Impact | Unfavorable | The use of chlorinated solvents and the generation of acidic waste streams are significant environmental concerns. The E-factor for processes involving chlorosulfonic acid can be high.[6] |
| Product Purity | Moderate | The formation of isomeric sulfonyl chlorides can complicate purification, potentially requiring multiple recrystallization or distillation steps, which can reduce the overall yield and increase costs. |
Route 2: From 3-Chlorothiophene-2-carboxylic Acid
An alternative strategy involves the conversion of 3-Chlorothiophene-2-carboxylic acid to the corresponding sulfonyl chloride. This multi-step approach offers potential advantages in terms of safety and selectivity.
Causality Behind Experimental Choices: This route decouples the introduction of the sulfur-containing functional group from the chlorination of the thiophene ring. 3-Chlorothiophene-2-carboxylic acid can be synthesized via several methods, such as the carbonation of a lithiated or Grignard derivative of 3-chlorothiophene. The subsequent conversion to the sulfonyl chloride is a well-established transformation. This approach allows for better control over regioselectivity and can avoid the use of highly aggressive sulfonating agents.
Experimental Protocol: Synthesis and Conversion of 3-Chlorothiophene-2-carboxylic Acid
Step 1: Synthesis of 3-Chlorothiophene-2-carboxylic Acid
-
Grignard Formation: In a dry, inert reactor, magnesium turnings are activated, and a solution of 3-chlorothiophene in an ethereal solvent (e.g., THF, diethyl ether) is added to initiate the formation of the Grignard reagent.
-
Carbonation: The Grignard solution is then added to a slurry of dry ice (solid CO2) in an inert solvent at low temperature (-78 °C).
-
Work-up and Isolation: The reaction is quenched with aqueous acid, and the carboxylic acid is extracted into an organic solvent. The solvent is removed to yield the crude 3-Chlorothiophene-2-carboxylic acid, which is typically purified by recrystallization.
Step 2: Conversion to this compound
-
Reaction Setup: 3-Chlorothiophene-2-carboxylic acid is suspended in a suitable solvent (e.g., dichloromethane, toluene) in a reactor equipped for gas scrubbing.
-
Chlorinating Agent Addition: A chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride is added, often with a catalytic amount of DMF.
-
Reaction and Work-up: The mixture is heated to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC/HPLC). The excess chlorinating agent and solvent are removed by distillation to afford the crude sulfonyl chloride.
-
Purification: The product is purified by vacuum distillation.
subgraph "cluster_Step1" { label="Step 1: Carboxylic Acid Synthesis"; style="filled"; fillcolor="#FFFFFF"; "Grignard" [label="Grignard Formation\n(3-Chlorothiophene + Mg)"]; "Carbonation" [label="Carbonation\n(with Dry Ice)"]; "Workup1" [label="Aqueous Work-up\n& Extraction"]; "Isolation1" [label="Isolation & Purification"]; }
subgraph "cluster_Step2" { label="Step 2: Sulfonyl Chloride Formation"; style="filled"; fillcolor="#FFFFFF"; "ReactionSetup2" [label="Charge Carboxylic Acid\n& Solvent"]; "Chlorination" [label="Add Thionyl Chloride\n& Catalyst (DMF)"]; "Reflux" [label="Heat to Reflux"]; "Workup2" [label="Distill off excess\nreagents & solvent"]; "Purification2" [label="Vacuum Distillation"]; }
"Grignard" -> "Carbonation"; "Carbonation" -> "Workup1"; "Workup1" -> "Isolation1"; "Isolation1" -> "ReactionSetup2" [label="3-Chlorothiophene-2-carboxylic acid"]; "ReactionSetup2" -> "Chlorination"; "Chlorination" -> "Reflux" [label="Gas scrubbing (SO2, HCl)"]; "Reflux" -> "Workup2" [label="Reaction Complete"]; "Workup2" -> "Purification2"; "Purification2" -> "Final_Product" [label="this compound"]; }
Caption: Workflow for the synthesis of this compound via the carboxylic acid intermediate.Cost-Benefit Analysis of Route 2
| Metric | Assessment | Rationale |
| Reagent Cost | Moderate | While the starting materials are relatively inexpensive, the use of Grignard reagents or organolithiums requires anhydrous conditions and specialized handling, which can add to the operational costs. Thionyl chloride is a common and affordable reagent. |
| Process Complexity | Moderate | This is a multi-step process, which can increase production time and costs compared to a one-step synthesis. |
| Yield | Good to Excellent | Each step in this sequence generally proceeds with high yield, leading to a good overall yield of the final product. |
| Safety | More Favorable than Route 1 | This route avoids the use of chlorosulfonic acid. However, Grignard reagents and thionyl chloride are also hazardous and require careful handling. Thionyl chloride is corrosive and releases toxic gases upon contact with water. |
| Environmental Impact | Moderate | The use of ethereal solvents for the Grignard reaction and chlorinated solvents for the chlorination step are environmental considerations. However, the waste streams may be less hazardous than those generated from chlorosulfonic acid. |
| Product Purity | High | The regioselectivity of the carboxylation is generally very high, leading to a cleaner product with fewer isomeric impurities compared to direct sulfonation. |
Alternatives to this compound
In some synthetic contexts, it may be advantageous to consider alternative reagents that can introduce the desired sulfonylthiophene moiety.
-
Other Substituted Thiophene Sulfonyl Chlorides: Depending on the specific requirements of the target molecule, other isomers or substituted thiophene sulfonyl chlorides, such as 2-thiophenesulfonyl chloride or 5-chloro-2-thiophenesulfonyl chloride, may be suitable alternatives. The choice will depend on the desired substitution pattern and the commercial availability and cost of the respective starting materials.
-
"Green" Sulfonylation Methods: Emerging research focuses on developing more environmentally friendly sulfonylation procedures. These include:
-
Continuous Flow Synthesis: This technology offers enhanced safety and control over highly exothermic reactions like chlorosulfonation, potentially allowing for the use of hazardous reagents in a more contained and efficient manner.[7]
-
Alternative Sulfonating Agents: Milder and less corrosive reagents are being explored to replace chlorosulfonic acid.
-
Comparative Data Summary
| Feature | Route 1: Direct Chlorosulfonation | Route 2: Via Carboxylic Acid |
| Starting Material | 3-Chlorothiophene | 3-Chlorothiophene |
| Key Reagents | Chlorosulfonic acid | Mg, CO2, Thionyl chloride |
| Number of Steps | 1 | 2-3 |
| Typical Overall Yield | 60-80% | 70-90% |
| Key Safety Hazards | Highly corrosive and reactive chlorosulfonic acid, HCl gas evolution | Pyrophoric Grignard reagents, corrosive and toxic thionyl chloride |
| Environmental Concerns | Acidic waste, chlorinated solvents | Ethereal and chlorinated solvents |
| Estimated Relative Cost | Lower | Higher |
| Product Purity | Moderate (isomeric impurities) | High |
Senior Application Scientist's Recommendation
The choice between these synthetic routes for the large-scale production of this compound is a strategic decision that hinges on a careful balance of cost, safety, and product quality requirements.
For cost-sensitive projects where a moderate purity profile is acceptable, Route 1 (Direct Chlorosulfonation) remains a viable option due to its single-step nature and the low cost of the primary reagents. However, this route necessitates significant investment in specialized equipment and robust safety protocols to handle the hazardous nature of chlorosulfonic acid and the associated off-gassing. The potential for isomeric impurities may also lead to higher downstream purification costs.
For applications where high purity is paramount and a higher upfront manufacturing cost is tolerable, Route 2 (Via Carboxylic Acid) is the recommended approach. While it involves more synthetic steps, the superior regioselectivity and cleaner reaction profile often translate to a higher quality final product with fewer impurities. This can be particularly crucial in the synthesis of active pharmaceutical ingredients (APIs) where stringent purity standards must be met. The avoidance of chlorosulfonic acid also presents a significant safety advantage, although the handling of Grignard reagents and thionyl chloride still requires careful consideration.
Looking toward the future, the development and implementation of continuous flow technologies for direct chlorosulfonation (a hybrid approach) holds significant promise. This could potentially combine the atom economy of a direct C-H functionalization with the enhanced safety and control of a flow process, offering a "best of both worlds" scenario for the large-scale, cost-effective, and safe production of this compound.
Ultimately, the optimal synthetic strategy will be project-specific. A thorough process hazard analysis (PHA) and a detailed techno-economic evaluation should be conducted for each potential route before committing to a large-scale manufacturing campaign.
References
- CN103497172A - Synthetic method of 2-chlorothiophene - Google P
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (URL: not available)
-
A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- Chlorosulfonic Acid - DuPont. (URL: not available)
- US6414013B1 - Thiophene compounds, process for preparing the same, and pharmaceutical compositions containing the same background of the invention - Google P
- Metrics to 'green' chemistry—which are the best?. (URL: not available)
-
An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) - ChemRxiv. (URL: [Link])
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P
- Energy and techno-economic analysis of bio-based carboxylic acid recovery by adsorption. (URL: not available)
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: [Link])
-
Chlorosulfonic Acid - Veolia North America. (URL: [Link])
-
Green chemistry metrics - Wikipedia. (URL: [Link])
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - DSpace@MIT. (URL: [Link])
-
Typical E-Factors for chemical industry sectors | Download Table - ResearchGate. (URL: [Link])
- Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. (URL: not available)
- Chlorosulfonic acid - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. (URL: not available)
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. (URL: [Link])
-
A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | Request PDF - ResearchGate. (URL: [Link])
-
Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes - PMC - NIH. (URL: [Link])
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (URL: [Link])
-
(PDF) Chlorination and sulfonation: more sustainable approaches - ResearchGate. (URL: [Link])
- Synthesis, Characterization of thiophene derivatives and its biological applic
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (URL: [Link])
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PubMed. (URL: [Link])
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. info.veolianorthamerica.com [info.veolianorthamerica.com]
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- 7. mdpi.com [mdpi.com]
cross-reactivity studies of 3-Chlorothiophene-2-sulfonyl chloride with different functional groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, heteroaromatic sulfonyl chlorides serve as indispensable building blocks for the construction of complex molecular architectures with diverse applications, particularly in the pharmaceutical and agrochemical industries. Among these, 3-chlorothiophene-2-sulfonyl chloride has emerged as a versatile reagent, offering a unique combination of reactivity and structural features. This guide provides a comprehensive analysis of the cross-reactivity of this compound with a range of common functional groups, supported by established chemical principles and available experimental data. Our aim is to equip researchers with the practical insights necessary to effectively utilize this reagent in their synthetic endeavors.
Understanding the Reactivity Profile
The reactivity of this compound is dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The presence of the electron-withdrawing chlorine atom at the 3-position of the thiophene ring further enhances this electrophilicity, making the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity allows for efficient bond formation with a variety of nucleophiles.
Caption: Factors influencing the reactivity of this compound.
Cross-Reactivity Studies: A Comparative Analysis
This section details the reactivity of this compound with primary and secondary amines, alcohols, and provides insights into its expected reactivity with thiols and amides.
Reaction with Amines: Formation of Sulfonamides
The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone of sulfonamide synthesis, a motif prevalent in a vast array of pharmaceuticals. This compound readily reacts with both aliphatic and aromatic primary and secondary amines to furnish the corresponding N-substituted-3-chlorothiophene-2-sulfonamides.
General Reaction Scheme:
The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1] The nucleophilicity of the amine plays a crucial role, with primary amines generally being more reactive than secondary amines.[2]
Experimental Protocol: Synthesis of N-Aryl-3-chlorothiophene-2-sulfonamides
A general procedure for the synthesis of N-aryl sulfonamides involves the reaction of an arylamine with a sulfonyl chloride in the presence of a base.[3]
-
Dissolve the desired aniline derivative (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically pyridine or triethylamine (1.1-1.5 eq.), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent.
-
Allow the reaction to stir at room temperature for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Data:
While specific kinetic data for this compound is not extensively available, studies on the related thiophene-2-sulfonyl chloride demonstrate its facile reaction with a variety of amines.[4] The electron-withdrawing nature of the chloro substituent in the 3-position is expected to enhance the reactivity of this compound compared to its unsubstituted counterpart.
| Amine Type | Expected Reactivity | Product |
| Primary Aliphatic | High | N-Alkyl-3-chlorothiophene-2-sulfonamide |
| Secondary Aliphatic | Moderate | N,N-Dialkyl-3-chlorothiophene-2-sulfonamide |
| Primary Aromatic | Moderate to High | N-Aryl-3-chlorothiophene-2-sulfonamide |
| Secondary Aromatic | Low to Moderate | N-Aryl-N-alkyl-3-chlorothiophene-2-sulfonamide |
Reaction with Alcohols: Formation of Sulfonate Esters
In the presence of a base, typically pyridine, this compound reacts with alcohols to form sulfonate esters.[5] This transformation is valuable for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions.
General Reaction Scheme:
The reaction mechanism involves an initial nucleophilic attack of the alcohol on the sulfonyl chloride, followed by deprotonation by the base.[5]
Experimental Protocol: Synthesis of Alkyl 3-Chlorothiophene-2-sulfonates
-
Dissolve the alcohol (1.0 eq.) in pyridine, which acts as both the solvent and the base.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.0-1.2 eq.).
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the resulting sulfonate ester by chromatography if necessary.
Comparative Reactivity of Alcohols:
The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance. Phenols, being more acidic than aliphatic alcohols, also readily react to form the corresponding aryl sulfonates.
Caption: Workflow for the synthesis of sulfonate esters.
Reaction with Thiols: Expected Formation of Thiosulfonates
Based on the established reactivity of sulfonyl chlorides, this compound is expected to react with thiols to form thiosulfonate esters. This reaction is analogous to the reaction with alcohols.
Expected Reaction Scheme:
The reaction would likely require a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Reaction with Amides: A More Complex Reactivity Profile
The reaction of sulfonyl chlorides with amides is less common and can be more complex. While N-sulfonylation of primary and secondary amides is possible, the reaction conditions often need to be more forcing due to the lower nucleophilicity of the amide nitrogen compared to an amine. In some cases, side reactions involving the amide carbonyl group can occur. Further investigation is required to fully elucidate the reactivity of this compound with various amide substrates.
Comparative Reactivity with Other Sulfonyl Chlorides
The reactivity of this compound can be benchmarked against other commonly used sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride).
| Sulfonyl Chloride | Key Structural Feature | Expected Relative Reactivity |
| This compound | Electron-withdrawing chloro group and thiophene ring | High |
| Benzenesulfonyl Chloride | Unsubstituted phenyl ring | Moderate |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | Electron-donating methyl group | Low |
The enhanced reactivity of this compound is a direct consequence of the electronic effects of the 3-chloro-2-thienyl group, which increases the electrophilicity of the sulfonyl sulfur. This heightened reactivity can be advantageous in reactions with less nucleophilic substrates or when milder reaction conditions are desired.
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. Its cross-reactivity with amines and alcohols provides efficient routes to sulfonamides and sulfonate esters, respectively. While its reactions with thiols are expected to proceed smoothly to form thiosulfonates, the reactivity with amides warrants further exploration. The electron-deficient nature of the 3-chlorothiophene ring system renders this reagent more reactive than common arylsulfonyl chlorides, offering distinct advantages in synthetic design. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this valuable reagent.
References
-
Homework.Study.com. The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to... Available from: [Link]
- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025).
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. Available from: [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. Available from: [Link]
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- A process for the synthesis of aryl sulfones.
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Available from: [Link]
-
The reactions of some thiophene sulfonyl derivatives (1981) | Richard J. Cremlyn. SciSpace. Available from: [Link]
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
literature review of the applications of 3-Chlorothiophene-2-sulfonyl chloride in synthesis
[1]
Executive Summary
This compound is a critical electrophile for introducing the 3-chlorothienyl moiety into pharmaceutical scaffolds. Unlike its more common isomer, 5-chlorothiophene-2-sulfonyl chloride, the 3-chloro variant offers unique steric and electronic properties due to the halogen's proximity to the sulfonyl group.[1] This "ortho-chloro" effect modulates the reactivity of the sulfonyl center and influences the conformational landscape of the resulting sulfonamides, making it a valuable tool in fragment-based drug discovery (FBDD) for targeting specific hydrophobic pockets in enzymes (e.g., leucyl-tRNA synthetase) and receptors.[1]
Chemical Profile & Comparative Analysis
Structural & Electronic Properties
The position of the chlorine atom significantly alters the physicochemical profile of the thiophene ring.
| Feature | This compound | 5-Chlorothiophene-2-sulfonyl chloride | Thiophene-2-sulfonyl chloride |
| CAS Number | 633305-21-2 | 2766-74-7 | 16629-19-9 |
| Steric Environment | High : Cl is ortho to SO₂Cl.[1][2] Hinders nucleophilic attack; restricts rotation in products.[1] | Low : Cl is para-like. Minimal steric impact on the sulfonyl group. | None : Free rotation; high accessibility.[1] |
| Electronic Effect | Inductive withdrawal (-I) closer to reaction center; may increase electrophilicity but balanced by steric shielding.[1] | Inductive withdrawal (-I) from distance; generally increases reactivity without steric penalty.[1] | Standard reactivity baseline.[1] |
| Metabolic Stability | Enhanced : 3-position blockage prevents oxidative metabolism at this site. | Moderate : Blocks 5-position metabolism (common metabolic soft spot).[1] | Low : Susceptible to oxidation at 5-position. |
| Primary Application | HNO Donors, Specific Enzyme Inhibitors | General Sulfonamide Libraries, Agrochemicals | General Building Block |
Decision Matrix: When to Choose the 3-Chloro Isomer
-
Choose 3-Chloro when:
-
You need to restrict conformational freedom of the sulfonamide bond (atropisomerism potential).[1]
-
The biological target has a hydrophobic pocket adjacent to the binding site that can accommodate an ortho-substituent.
-
You are developing Nitroxyl (HNO) donors where the leaving group kinetics need fine-tuning.
-
-
Choose 5-Chloro when:
-
You simply need a lipophilic thiophene tail without steric cost.[1]
-
You want to block the metabolically labile 5-position.
-
Key Applications in Drug Discovery[1]
Nitroxyl (HNO) Donors for Heart Failure
A primary, high-value application of this compound is in the synthesis of N-acylated hydroxylamine derivatives .[1] These compounds function as donors of Nitroxyl (HNO), a reduced form of nitric oxide that enhances myocardial contractility (inotropy) and relaxation (lusitropy) in heart failure patients.[1]
-
Mechanism : The 3-chlorothiophene-2-sulfonyl group acts as a leaving group. The steric bulk and electronics of the 3-chloro substituent tune the hydrolysis rate, controlling the release of HNO under physiological conditions.[1]
-
Key Reaction : Reaction with N-Boc-hydroxylamine followed by acylation.
Antimicrobial Agents (tRNA Synthetase Inhibitors)
Sulfonamide derivatives of 3-chlorothiophene have been identified as inhibitors of bacterial leucyl-tRNA synthetase (LeuRS) .[1]
-
Role : The 3-chlorothiophene moiety mimics the adenylate intermediate or stabilizes the inhibitor-enzyme complex through halogen bonding and hydrophobic interactions within the active site.
-
Advantage : The 3-chloro group fills specific sub-pockets that the unsubstituted thiophene cannot, improving potency and selectivity against bacterial vs. human enzymes.[1]
Experimental Protocols
Synthesis of this compound
Note: This compound is commercially available, but in-house synthesis may be required for scale-up or isotopic labeling.[1]
Reaction Principle : Electrophilic aromatic substitution (Chlorosulfonation).[1]
Reagents : 3-Chlorothiophene, Chlorosulfonic acid (
Protocol :
-
Setup : Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (calcium chloride). Cool to 0°C using an ice bath.
-
Solvent : Dissolve 3-chlorothiophene (1.0 eq, e.g., 10 g) in anhydrous dichloromethane (DCM) (2.5 mL/g substrate).
-
Addition : Add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Reaction : Stir the mixture at 0°C for 2 hours . Monitor by TLC (hexane/EtOAc) or LCMS.[1]
-
Quench : Pour the reaction mixture carefully onto crushed ice (approx. 10x weight of acid).[1]
-
Extraction : Extract the aqueous mixture with DCM (2 x 50 mL).
-
Purification : Wash the combined organic layers with cold water, then brine.[1] Dry over anhydrous
, filter, and concentrate in vacuo. -
Yield : The crude sulfonyl chloride is typically obtained as an oil or low-melting solid (approx. 60-80% yield) and is often used directly due to hydrolytic instability.
General Sulfonamide Coupling (Library Synthesis)
Objective : Coupling with a primary amine (
Protocol :
-
Dissolution : Dissolve the amine (1.0 eq) in anhydrous DCM or THF .
-
Base : Add Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq). Note: For less reactive amines, use Pyridine as both solvent and base.[1]
-
Coupling : Add This compound (1.1 eq) (dissolved in a minimal amount of solvent) dropwise at 0°C.
-
Incubation : Allow to warm to room temperature and stir for 4–12 hours.
-
Workup : Dilute with EtOAc, wash with 1N HCl (to remove excess amine/pyridine), saturated
, and brine. -
Purification : Recrystallization (EtOH/Water) or Column Chromatography.[1]
Visualizations
Synthesis & Reactivity Pathway
The following diagram illustrates the synthesis of the reagent and its divergent pathways into HNO donors and Sulfonamides.[1]
Caption: Synthetic workflow from raw material to bioactive scaffolds (HNO Donors and Sulfonamides).
Reagent Selection Logic
This decision tree aids in selecting the correct thiophene-sulfonyl chloride based on SAR requirements.
Caption: Decision matrix for selecting the optimal thiophene sulfonyl chloride building block.
References
-
Synthesis of Bis-Acylated Hydroxylamine Derivatives . US Patent 2011/0136827 A1.[1] (Describes the synthesis of this compound and its use in HNO donor synthesis).
-
N-Acylated Hydroxylamine Derivatives and Their Use . European Patent EP2509941 B1.[1] (Details the application of the reagent in cardiovascular therapeutics).
-
Aminoacyl-tRNA Synthetase Inhibitors . World Intellectual Property Organization WO2021123237.[1] (Discusses thiophene sulfonamides as antibacterial agents).
-
This compound Product Entry . Sigma-Aldrich. (Physical properties and commercial availability). [1]
Sources
- 1. EP2509941B1 - N-acylated hydroxylamine derivatives and o-acylated hydroxylamine derivatives - Google Patents [patents.google.com]
- 2. CN105919987B - N-é °æ°§åºç£ºé °èºån-ç¾åº-n-é °åºç£ºé °èºè¡çç©åå ¶ç¨é - Google Patents [patents.google.com]
- 3. US20110136827A1 - Bis-Acylated Hydroxylamine Derivatives - Google Patents [patents.google.com]
- 4. US9458127B2 - Bis-acylated hydroxylamine derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide: 3-Chlorothiophene-2-sulfonyl Chloride Disposal
Part 1: Executive Safety Directive (Immediate Action)
STOP. If you are holding a bottle of 3-Chlorothiophene-2-sulfonyl chloride intended for disposal, read this directive immediately.
-
NEVER discard this chemical directly into a waste drum, sink, or general trash.
-
NEVER add water directly to the concentrated chemical.[1] This will cause a violent exothermic reaction, releasing high-pressure hydrogen chloride (HCl) gas and potentially rupturing the container.
-
MANDATORY: This compound must be chemically quenched (neutralized) in a fume hood before it enters the hazardous waste stream.
Part 2: Chemical Profile & Hazard Analysis[1]
To dispose of this chemical safely, you must understand its reactivity. This compound is an electrophilic species designed to introduce the chlorothiophenesulfonyl group.[2] Its utility in synthesis is exactly what makes it hazardous in disposal.
The Mechanism of Hazard
The sulfonyl chloride moiety (
Operational Risks:
-
Pressurization: The evolution of HCl gas in a closed waste container can cause explosion.
-
Corrosivity: The byproduct is a strong sulfonic acid mixed with hydrochloric acid.
-
Delayed Reaction: If disposed of in a non-aqueous organic solvent waste drum, it may remain dormant until another researcher adds a wet solvent, triggering a delayed exotherm.
Chemical Data Summary[1][3][4][5]
| Property | Specification | Operational Implication |
| CAS Number | 633305-21-2 | Verify identity before handling.[2] |
| Physical State | Solid or Viscous Liquid (Low MP) | May require melting or dissolution before quenching. |
| Reactivity | Water Reactive, Corrosive | Do not use standard aqueous waste streams without treatment. |
| Hazard Codes | H314 (Burns), EUH014 (Reacts violently with water) | Full PPE is non-negotiable. |
Part 3: Pre-Disposal Assessment & PPE[1]
Before initiating the quench, assess the scale. The protocol differs for trace residues versus bulk stock.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Work strictly within a certified chemical fume hood.
-
Eyes: Chemical splash goggles AND a face shield.[3] (Standard safety glasses are insufficient for potential splashes of corrosive sulfonates).
-
Hands: Double-gloving is required.[2]
-
Inner: Nitrile (4 mil).
-
Outer: Silver Shield (Laminate) or thick Nitrile (8 mil) if handling pure stock. Chlorinated solvents often used as carriers can permeate standard nitrile rapidly.
-
-
Body: Chemical-resistant lab coat and closed-toe shoes.[2][4]
Part 4: The Neutralization Protocol (Quenching)[1]
This is a self-validating system. You will not proceed to the next step until the previous step's physical indicators (heat, gas evolution) have ceased.
Method A: The "Gentle" Alcoholysis (Preferred for >5g)
This method uses isopropanol (IPA) or ethanol to form a sulfonate ester first, which releases heat more slowly than direct water hydrolysis.
Step 1: Dilution Dissolve the this compound in a non-reactive organic solvent (Dichloromethane or Toluene).[2] Aim for a concentration of ~10% w/v.
-
Why? This acts as a heat sink to absorb the exotherm.
Step 2: The Primary Quench Place the solution in a round-bottom flask with a stir bar. Cool to 0°C in an ice bath. Slowly add Isopropanol (2:1 molar excess relative to the sulfonyl chloride).
-
Observation: You will see mild heat generation. Stir for 30 minutes.
Step 3: Alkaline Hydrolysis
Prepare a 10% Sodium Carbonate (
-
Critical Control Point: Monitor pH.[5] Keep the solution alkaline (pH > 10). This ensures the HCl generated is immediately neutralized to NaCl.
Step 4: Validation Stir for 1 hour at room temperature. Check the pH. If it has dropped below 7, add more base. The mixture should eventually become a single phase or a clear biphasic system with no gas evolution.
Method B: Direct Alkaline Hydrolysis (Trace/Small Scale <5g)[1]
-
Prepare Trap: Set up a beaker with 200mL of 2.5M NaOH (or saturated Sodium Bicarbonate) in an ice bath.
-
Dilute: Dissolve the residue/chemical in a minimal amount of Dichloromethane (DCM).
-
Add: Dropwise, add the DCM solution to the stirring basic aqueous solution.
-
Wait: Allow the biphasic mixture to stir vigorously (high RPM) for 45 minutes. The high surface area is required for the reaction to complete across the phase boundary.
Part 5: Waste Stream Management[1]
Once the reaction is complete and no further heat/gas is evolved:[2]
-
Separation:
-
If you used DCM/Toluene: Use a separatory funnel.
-
Organic Layer: Dispose of as "Halogenated Organic Waste."
-
Aqueous Layer: Check pH.[5] If neutral (pH 6-9), it may be eligible for drain disposal (consult local EHS regulations). If heavily contaminated or local rules forbid, dispose of as "Aqueous Waste (Basic)."
-
-
Labeling:
-
Label the waste tag explicitly: "Quenched Sulfonyl Chloride - Contains Sulfonic Acid salts and Solvents."[2]
-
Do not label it simply as the parent compound, as this implies it is still reactive.
-
Part 6: Operational Workflow Diagram
The following diagram illustrates the decision logic for safe disposal.
Caption: Decision matrix for the safe quenching and segregation of chlorothiophene-sulfonyl chloride waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[6] Section 7.D, Disposal of Reactive Chemicals. [Link]
-
University of California, Los Angeles (UCLA) EHS. SOP: Water Reactive Chemicals. [Link]
Sources
Personal protective equipment for handling 3-Chlorothiophene-2-sulfonyl chloride
[1]
Executive Summary: The Hazard Profile
Handling 3-Chlorothiophene-2-sulfonyl chloride requires more than standard laboratory compliance; it demands a respect for its specific reactivity profile.[1] As a sulfonyl chloride derivative, this compound presents a dual-threat mechanism:
-
Direct Corrosivity: It causes immediate, severe skin and eye burns (Skin Corr.[2][3] 1B).
-
Hydrolytic Instability: Upon contact with ambient moisture or mucous membranes, it rapidly hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[1][3] This reaction is exothermic and generates a toxic inhalation hazard that acts as a potent lachrymator.[3]
Core Directive: Treat this chemical as a water-reactive corrosive and a lachrymator . All handling must occur under anhydrous conditions within a functional fume hood.[3]
PPE Selection Matrix: The "Why" Behind the Gear
The selection of PPE is not arbitrary; it is dictated by the permeation kinetics and chemical reactivity of the substance.[3]
Hand Protection: The Permeation Barrier
Standard nitrile gloves provide only incidental splash protection against sulfonyl chlorides.[3] For prolonged handling or spill cleanup, the chemical's chlorinated nature facilitates rapid permeation through thin nitrile rubber.[3]
| Hazard Level | Recommended Glove Material | Protocol | Scientific Rationale |
| Standard Handling (Pipetting, Syringe Transfer) | Double Nitrile (min.[1] 5 mil outer) | Change immediately upon splash.[3] Inspect inner glove.[3][4][5] | Nitrile offers good physical dexterity but degrades upon prolonged exposure to chlorinated acid chlorides.[3] Double layering provides a "time buffer" for removal.[3] |
| High Risk (Spill Cleanup, Bulk Transfer) | Silver Shield / 4H® (Laminate) | Wear under a nitrile outer glove for grip.[1][3] | Laminate films (EVOH/PE) offer broad-spectrum resistance to permeation by aggressive organic chlorides where nitrile and latex fail.[1] |
| Prohibited | Latex / Vinyl | DO NOT USE | Rapid degradation and poor chemical resistance to organic acid chlorides.[3] |
Respiratory & Eye Protection: Defending Mucous Membranes
Because this compound releases HCl upon hydrolysis, standard particulate masks (N95) are useless .[1]
-
Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1][3]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are mandatory.[3] Safety glasses are insufficient due to the risk of aerosolized micro-droplets finding a path to the eye, where tears will trigger hydrolysis and severe acid burns.[3]
-
Face Protection: An 8-inch Face Shield must be worn over goggles during transfers outside a closed system to protect the neck and face from projectile splashes.
Operational Protocols: Step-by-Step
Workflow A: Liquid Transfer (Syringe/Cannula)
Context: This compound is a liquid (mp ~ -32°C) and is best handled via volumetric transfer to avoid atmospheric moisture exposure.[1]
-
Preparation:
-
The Transfer:
-
Use a glass syringe with a Luer-lock tip.[3] Avoid plastic syringes if possible, as the plunger may swell or seize due to solvent/chemical interaction over time.[3]
-
Technique: Keep the reagent bottle inside the hood. Do not lift the bottle to eye level; lower your head to the sash level (keeping the glass sash between you and the chemical).[3]
-
-
The Critical Step (Needle Disposal):
Workflow B: Quenching & Disposal (The Danger Zone)
Most accidents occur during cleanup, not reaction setup.[1]
-
Quenching Excess Reagent:
-
NEVER add water directly to the neat chemical.[3]
-
Dilute the reaction mixture with a non-reactive solvent (e.g., Dichloromethane or Toluene).[1][3]
-
Add a dilute base (e.g., Sodium Bicarbonate solution) dropwise at 0°C.[1][3]
-
Observation: Expect gas evolution (CO2) and heat.[1][3] Monitor internal temperature.[3]
-
-
Spill Management:
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE and handling based on the operation being performed.
Caption: Decision logic for selecting PPE based on operational risk, highlighting the critical hydrolysis hazard.
Emergency Response Data
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Brush off (if solid), then Rinse with water for 15+ mins.[1][5][6] Do not use neutralizing pastes on burns.[3] | Seek medical attention immediately.[3][4][5][6][7][8] Treat as an HF-like acid burn (monitor for delayed damage).[1] |
| Eye Contact | Irrigate immediately at eyewash station for 15-30 mins.[3] Hold eyelids open. | Transport to ER. Ophthalmology consult required.[3][4][5][6][8] |
| Inhalation | Move to fresh air.[3][4][5][6][7][8] If breathing is difficult, administer oxygen (trained personnel only).[1][3] | Monitor for pulmonary edema (delayed fluid buildup in lungs).[3] |
References
Sources
- 1. 3-Formylthiophene-2-sulfonyl chloride | C5H3ClO3S2 | CID 132371479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
